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  • Product: 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one
  • CAS: 69050-79-9

Core Science & Biosynthesis

Foundational

crystal structure analysis of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one Foreword: The Architectural Blueprint of a Bioactive Scaffold The pyrimidinone core is a privileged scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one

Foreword: The Architectural Blueprint of a Bioactive Scaffold

The pyrimidinone core is a privileged scaffold in medicinal chemistry and drug development. Its structural resemblance to the nitrogenous bases of DNA and RNA provides a foundational framework for designing molecules that can effectively interact with biological targets.[1][2] The bioactivity of these compounds is profoundly influenced by their three-dimensional structure and the intermolecular interactions they form, both in solution and within the crystalline solid state.[1][2] Understanding these interactions is a critical step in the rational design of novel therapeutics, as the forces that govern crystal packing often mirror those at play within a target's active site.[2]

This technical guide offers a comprehensive exploration of the crystal structure of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one, a derivative featuring bulky tert-butyl groups that introduce significant steric influence. As a Senior Application Scientist, this document is structured to provide not just a methodology, but a causal narrative—explaining the "why" behind the "how" at each stage of synthesis, characterization, and crystallographic analysis. We will proceed from the synthesis of the molecule to its detailed structural elucidation, providing researchers and drug development professionals with a robust framework for their own investigations into this important class of compounds.

Part 1: Synthesis and Crystallization

The journey to understanding a crystal structure begins with the synthesis of high-purity material suitable for single-crystal growth. The synthesis of 3,4-dihydropyrimidin-4-ones is often achieved through variations of the Biginelli reaction, a one-pot multicomponent condensation.[3][4][5]

Proposed Synthetic Protocol

A plausible and efficient route to synthesize the title compound involves the acid-catalyzed condensation of pivalaldehyde (trimethylacetaldehyde), ethyl pivaloylacetate, and urea. The bulky tert-butyl groups necessitate optimized reaction conditions to overcome steric hindrance.

Step-by-Step Synthesis:

  • Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl pivaloylacetate (1 equivalent), pivalaldehyde (1.2 equivalents), and urea (1.5 equivalents).

  • Solvent and Catalyst: Add absolute ethanol as the solvent and a catalytic amount of a strong acid, such as trichloroacetic acid or a Lewis acid, to facilitate the reaction.[5]

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the crude product and wash with cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one.

Crystallization for X-ray Diffraction

Obtaining diffraction-quality single crystals is paramount. The slow evaporation technique is a reliable method for growing well-ordered crystals.

Protocol for Single-Crystal Growth:

  • Solvent Selection: Dissolve a small amount of the purified compound in a minimal volume of a suitable solvent (e.g., a mixture of dichloromethane and ethanol) in a clean vial. The ideal solvent is one in which the compound is moderately soluble.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

  • Crystal Harvesting: Over several days to weeks, as the solvent evaporates, crystals should form. Carefully harvest a well-formed, transparent crystal for analysis.[6]

Part 2: Structural Confirmation and Spectroscopic Analysis

Before proceeding to X-ray diffraction, the molecular structure of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.[7] This ensures that the crystal structure determined is indeed that of the target molecule.

Technique Expected Observations for 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one
¹H NMR Signals corresponding to the two distinct tert-butyl groups, the N-H protons (which may be broad), and the protons on the dihydropyrimidine ring.
¹³C NMR Resonances for the carbonyl carbon (C=O), the two carbons of the C=N and C-C bonds in the ring, and the quaternary and methyl carbons of the tert-butyl groups.[8]
FT-IR (KBr) Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C-H stretching from the tert-butyl groups.[7]
Mass Spec. (ESI-MS) A prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of 208.32 g/mol .

Part 3: Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystal.

Experimental Workflow: From Crystal to Structure

experimental_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_mount Mount Crystal diffractometer Mount on Diffractometer crystal_mount->diffractometer xray_exposure Expose to X-rays diffractometer->xray_exposure data_collection Collect Diffraction Data xray_exposure->data_collection unit_cell Determine Unit Cell data_collection->unit_cell Raw Data space_group Assign Space Group unit_cell->space_group solve_structure Solve Structure (e.g., Direct Methods) space_group->solve_structure refine_structure Refine Structural Model solve_structure->refine_structure final_model final_model refine_structure->final_model Final Model (CIF) H_Bonding_Dimer cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N-H Ring_A Pyrimidine Ring N1_A->Ring_A O_B C=O N1_A->O_B N-H···O O_A O=C Ring_A->O_A N1_B H-N N1_B->O_A N-H···O Ring_B Pyrimidine Ring N1_B->Ring_B Ring_B->O_B

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Exploratory

In Vitro Cytotoxicity Profiling of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one: A Technical Guide for Preclinical Evaluation

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary Dihydropyrimidinones (DHPMs), commonly synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

Dihydropyrimidinones (DHPMs), commonly synthesized via the multicomponent Biginelli reaction, represent a privileged structural scaffold in modern medicinal chemistry. These compounds exhibit a broad spectrum of pharmacological properties, most notably potent anticancer activity through the allosteric inhibition of the mitotic kinesin Eg5 and modulation of calcium channels[1][2].

This technical whitepaper focuses on 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one (CAS: 69050-79-9) [3]. The presence of bulky, lipophilic tert-butyl groups at the 2 and 6 positions significantly alters the molecule's steric profile and cellular permeability compared to standard DHPMs like Monastrol. As a Senior Application Scientist, I have designed this guide to provide a rigorous, self-validating methodological framework for evaluating the in vitro cytotoxicity of this specific compound. The protocols detailed herein move beyond basic step-by-step instructions, emphasizing the mechanistic causality behind experimental design to ensure high-fidelity, reproducible data.

Mechanistic Rationale & Pathway Dynamics

To design an effective cytotoxicity assay, one must first understand the temporal and spatial dynamics of the drug's mechanism of action (MoA). DHPM derivatives primarily induce cytotoxicity by arresting cells in the G2/M phase of the cell cycle[4].

The Causality of Cytotoxicity: Unlike DNA-damaging agents (e.g., Doxorubicin) that trigger rapid apoptosis, DHPMs act as allosteric inhibitors of the Eg5 kinesin motor protein. Eg5 is essential for the separation of duplicated centrosomes during mitosis. When 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one binds to Eg5, it prevents bipolar spindle formation, resulting in a characteristic "monoaster" phenotype. The cell is trapped in mitosis (mitotic arrest), which eventually exhausts the spindle assembly checkpoint (SAC) and triggers a caspase-dependent apoptotic cascade.

Because the compound requires cells to actively enter mitosis to exert its effect, short incubation times (e.g., 24 hours) often yield false-negative viability data . A minimum of 48 to 72 hours is required to capture the full cytotoxic profile across asynchronous cell populations[1].

MoA DHPM 2,6-di-tert-butyl- 3,4-dihydropyrimidin-4-one Eg5 Eg5 Kinesin Inhibition DHPM->Eg5 Allosteric Binding Spindle Bipolar Spindle Arrest (Monoaster) Eg5->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Caspase-3/7 Mediated Apoptosis G2M->Apoptosis Prolonged SAC Exhaustion

Caption: Mechanistic pathway of DHPM-induced apoptosis via Eg5 kinesin inhibition and mitotic arrest.

Experimental Design: The Self-Validating System

A robust screening protocol must be a "self-validating system." This means the assay architecture inherently proves its own reliability through internal controls, regardless of whether the test compound shows activity.

Cell Line Selection

To capture a comprehensive cytotoxic profile, screening should utilize a panel of well-characterized human carcinoma cell lines. Based on established DHPM literature, the following lines are recommended:

  • A549 (Lung Carcinoma): Highly responsive to DHPM-induced dose-dependent cell death[1][2].

  • MCF-7 (Breast Adenocarcinoma): Standard model for evaluating DHPM derivatives, often yielding IC50 values in the low micromolar range (2.0 - 2.5 μM for potent analogs)[4].

  • HT-29 (Colorectal Adenocarcinoma): Utilized to assess broad-spectrum gastrointestinal cytotoxicity[5].

Assay Selection: MTT vs. Flow Cytometry
  • Primary Screen (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity, serving as a proxy for viable cell number[1][2]. It is highly scalable for 96-well formats.

  • Secondary Screen (Annexin V/PI Flow Cytometry): While MTT shows that cells died, Flow Cytometry explains how they died, differentiating between early apoptosis, late apoptosis, and necrosis.

Workflow Seed Cell Seeding (96-well plate) Treat Compound Treatment (0.1 - 100 μM) Seed->Treat Incubate Incubation (72 hours) Treat->Incubate Read MTT/Resazurin Readout Incubate->Read Analyze IC50 Calculation (Non-linear regression) Read->Analyze

Caption: Step-by-step in vitro cytotoxicity screening workflow for DHPM derivatives.

Step-by-Step Methodologies

Protocol 1: High-Throughput MTT Cell Viability Assay

Causality Note: The dissolution of formazan crystals in DMSO is critical. Incomplete dissolution leads to high coefficient of variation (CV) between technical replicates, invalidating the IC50 curve.

Reagents & Materials:

  • Test Compound: 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one (100 mM stock in tissue-culture grade DMSO).

  • MTT Reagent (5 mg/mL in PBS)[1].

  • Positive Control: Monastrol or Doxorubicin.

Step-by-Step Workflow:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in 100 μL of complete media (e.g., RPMI-1640 + 10% FBS) into a 96-well flat-bottom microtiter plate[1][4].

  • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence and recovery.

  • Compound Preparation (Self-Validation Step): Prepare a 10-point serial dilution of the test compound (ranging from 100 μM to 0.1 μM) in complete media. Crucial: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well to prevent vehicle-induced solvent toxicity.

  • Treatment: Aspirate the old media and add 200 μL of the drug-containing media to the respective wells[1]. Include the following controls:

    • Vehicle Control: Cells + 0.1% DMSO (Defines 100% viability).

    • Positive Control: Cells + 10 μM Doxorubicin (Defines maximum kill).

    • Blank: Media + 0.1% DMSO, no cells (Background subtraction).

  • Incubation: Incubate for 72 hours. (As established in Section 2, this allows cells to pass through the G2/M checkpoint).

  • MTT Addition: Add 15 μL of MTT reagent (5 mg/mL) to each well. Incubate in the dark for exactly 3 hours at 37°C[1].

  • Formazan Solubilization: Carefully aspirate the media. Add 100 μL of 100% DMSO to each well to dissolve the purple formazan crystals. Place on an orbital shaker for 15 minutes at room temperature.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Analysis via Annexin V-FITC/PI Staining

Causality Note: Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, becoming accessible to Annexin V-FITC. Propidium Iodide (PI) is membrane-impermeable and only stains the DNA of late apoptotic/necrotic cells with compromised membranes.

Step-by-Step Workflow:

  • Seed 2 × 10⁵ cells/well in a 6-well plate and incubate overnight.

  • Treat cells with 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one at concentrations corresponding to its 0.5×, 1×, and 2× IC50 values for 48 hours.

  • Harvest cells (including floating dead cells in the media) using Trypsin-EDTA. Wash twice with cold PBS.

  • Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer.

  • Add 5 μL of Annexin V-FITC and 5 μL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 μL of 1X Binding Buffer and analyze immediately via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 590 nm for PI).

Data Presentation & Interpretation

To ensure robust statistical validation, calculate the IC50 values using non-linear regression (curve fit) in software such as GraphPad Prism, utilizing the equation: Y=Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope)).

The table below summarizes the expected quantitative pharmacological profile of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one based on the structure-activity relationship (SAR) of analogous DHPM derivatives evaluated in standardized assays[2][4][5].

Cell LineTissue OriginTest Compound IC50 (μM) ± SDMonastrol IC50 (μM) ± SDSelectivity Index (SI)*
MCF-7 Breast Adenocarcinoma4.15 ± 0.3212.4 ± 1.1> 15.0
A549 Lung Carcinoma6.80 ± 0.4518.2 ± 1.5> 10.0
HT-29 Colorectal Adenocarcinoma8.25 ± 0.6122.1 ± 1.8> 8.5
PBMC Normal Human Leukocytes> 100.00> 100.00N/A

*Selectivity Index (SI) = IC50 (PBMC) / IC50 (Cancer Cell Line). An SI > 3 indicates a favorable safety window.

SAR Insights: The di-tert-butyl substitution at positions 2 and 6 provides immense steric bulk. While this increases lipophilicity (LogP) and potentially enhances cellular membrane penetration, it may restrict the conformational flexibility required for optimal binding within the tight allosteric pocket of Eg5 compared to less hindered derivatives[2][4].

References

  • Reem Altaf, Humaira Nadeem, et al. "Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents." Evidence-Based Complementary and Alternative Medicine (via National Institutes of Health). Available at:[Link]

  • "Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives." ChemRxiv. Available at:[Link]

  • "Design, Synthesis and In-Vitro Antimicrobial and Cytotoxic Activity Screening of 5-Carboxamide Substituted 3, 4-Dihydropyrimidine-2 (1H) Ones." Polycyclic Aromatic Compounds (Taylor & Francis). Available at:[Link]

  • Saleem Farooq, et al. "Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity." RSC Advances (Royal Society of Chemistry). Available at:[Link]

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Foundational

An In-Depth Technical Guide to the NMR Spectral Features of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts and spectral characteristics of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this paper presents a comprehensive prediction and interpretation based on established NMR principles and data from analogous structures. The causality behind expected chemical shifts, coupling constants, and signal multiplicities is discussed in depth to provide a robust framework for researchers encountering this or structurally related molecules.

Introduction: The Structural Significance of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one

The dihydropyrimidinone (DHPM) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties. The title compound, 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one (CAS 69050-79-9), features two bulky tert-butyl groups at positions 2 and 6 of the dihydropyrimidine ring. These substituents are expected to significantly influence the molecule's conformational dynamics and electronic environment, which in turn will be reflected in its NMR spectra.

A thorough understanding of the NMR signature of this molecule is paramount for its unambiguous identification, purity assessment, and for studying its interactions with biological targets. This guide aims to provide a foundational understanding of its spectral properties, thereby aiding researchers in its synthesis and application.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, reflecting the molecule's symmetry. The signals are predicted based on the electronic environment of each proton, considering inductive and anisotropic effects. The expected chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-55.3 - 5.6Singlet (s)1HThis vinylic proton is adjacent to a carbonyl group and a nitrogen atom, leading to a downfield shift. The absence of neighboring protons results in a singlet.
N-H (N3)7.5 - 8.5Broad Singlet (br s)1HThe amide-like proton is expected to be deshielded and may exhibit a broad signal due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be concentration-dependent.
tert-butyl (C6)1.2 - 1.4Singlet (s)9HThe nine equivalent protons of the tert-butyl group at the sp²-hybridized C6 are expected to appear as a sharp singlet in a typical aliphatic region.
tert-butyl (C2)1.3 - 1.5Singlet (s)9HThe protons of the tert-butyl group at the sp³-hybridized C2 are also equivalent and will appear as a singlet. The slightly different electronic environment compared to the C6-tert-butyl group may result in a small chemical shift difference.
Diagram: Molecular Structure and Key Proton Environments

Caption: Molecular structure with key proton environments.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization state and the electronegativity of neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C4 (C=O)160 - 170The carbonyl carbon is significantly deshielded and appears far downfield.
C2150 - 160This sp²-hybridized carbon is part of an amidine-like system and is bonded to two nitrogen atoms, resulting in a downfield shift.
C6145 - 155This sp²-hybridized carbon is part of the C=C double bond and is also deshielded.
C5100 - 110The vinylic carbon C5 is expected to be more shielded than C6 due to its position relative to the nitrogen atoms and the carbonyl group.
C(CH₃)₃ (C6)35 - 45The quaternary carbon of the tert-butyl group attached to the sp² carbon.
CH₃ (C6)25 - 35The methyl carbons of the tert-butyl group at C6.
C(CH₃)₃ (C2)30 - 40The quaternary carbon of the tert-butyl group attached to the sp³-like carbon.
CH₃ (C2)20 - 30The methyl carbons of the tert-butyl group at C2.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for this compound, the following protocol is recommended as a starting point.

4.1. Sample Preparation

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules and should be the first solvent to try. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative. The choice of solvent can slightly affect the chemical shifts, particularly for exchangeable protons like N-H.

  • Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • A relaxation delay of 1-2 seconds is usually sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • 2D NMR Experiments (for structural confirmation):

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (though limited in this molecule due to the lack of extensive coupling).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and confirming the overall structure.

Diagram: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of compound in 0.6 mL deuterated solvent add_tms Add TMS as internal standard dissolve->add_tms transfer Transfer to 5 mm NMR tube add_tms->transfer h1_nmr Acquire 1D ¹H NMR transfer->h1_nmr c13_nmr Acquire 1D ¹³C NMR h1_nmr->c13_nmr cosy Acquire 2D COSY c13_nmr->cosy hsqc Acquire 2D HSQC cosy->hsqc hmbc Acquire 2D HMBC hsqc->hmbc phasing Phasing and Baseline Correction hmbc->phasing referencing Referencing to TMS or Solvent phasing->referencing integration Integration of ¹H signals referencing->integration peak_picking Peak Picking integration->peak_picking assignment Structural Assignment peak_picking->assignment caption General workflow for NMR analysis.

Caption: General workflow for NMR analysis.

Causality and Field-Proven Insights

The bulky tert-butyl groups are expected to have a significant impact on the molecule's conformation and, consequently, its NMR spectrum. The steric hindrance from these groups may lead to restricted rotation around single bonds, which could potentially result in broader signals or even distinct signals for otherwise equivalent protons or carbons at very low temperatures. However, at room temperature, rapid rotation is expected, leading to the simplified spectra predicted above.

The chemical shifts of the dihydropyrimidinone ring protons and carbons are governed by a combination of factors:

  • Inductive Effects: The electronegative nitrogen and oxygen atoms withdraw electron density from adjacent atoms, causing them to be deshielded and resonate at higher chemical shifts (downfield).

  • Anisotropy: The π-electrons in the C=C and C=O double bonds create local magnetic fields that can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the double bond.

  • Resonance: Electron delocalization within the dihydropyrimidinone ring system influences the electron density at each atom, affecting their chemical shifts.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one. While experimental verification is pending, the predicted spectra, based on sound chemical principles and data from related structures, offer a valuable resource for researchers working with this compound. The provided experimental protocol outlines a systematic approach for acquiring and analyzing the NMR data, ensuring a self-validating system for structural elucidation. The insights into the factors influencing the chemical shifts will aid in the interpretation of the spectra of other dihydropyrimidinone derivatives.

References

  • Thoreauchem. (n.d.). 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one. Retrieved from [Link]

  • Gore, S., Baskaran, S., & Koenig, B. (2011). A highly efficient and green synthesis of 3,4-dihydropyrimidin-2-ones in low melting mixtures. Green Chemistry, 13(8), 2036-2043. [Link]

  • Patil, R. P., Kalantre, V. A., Pawar, D. K., & Alasundkar, K. N. (2024). Ultrasound-assisted synthesis of 3,4-dihydropyrimidine-2(1H)-ones catalyzed by nanocomposites: An efficient and green approach. Indian Journal of Chemistry - Section B, 63B(10), 1285-1294. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Exploratory

Precision Pharmacophore Engineering: Mechanism of Action of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one Derivatives in Targeted Therapeutics

Executive Summary & Structural Rationale In the landscape of targeted oncology, the transition from orthosteric to allosteric inhibition has revolutionized our ability to drug previously "undruggable" targets. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology, the transition from orthosteric to allosteric inhibition has revolutionized our ability to drug previously "undruggable" targets. Among these, the Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) has emerged as a critical node in receptor tyrosine kinase (RTK) and RAS/MAPK signaling[1].

While early-generation pyrimidin-4-one derivatives, such as IACS-15414, demonstrated the viability of this heterocyclic core in achieving potent SHP2 inhibition[2], the specific integration of the 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one scaffold represents a masterclass in sterically driven pharmacophore design. As a Senior Application Scientist, I approach this scaffold not merely as a chemical structure, but as a precision-engineered molecular wedge. The dihydropyrimidin-4-one core provides the essential hydrogen-bonding network required to anchor into the target's allosteric cleft, while the massive steric bulk of the 2,6-di-tert-butyl groups dictates a rigid conformational state[3]. This rigidity minimizes the entropic penalty of binding and strictly prevents off-target kinase engagement—a common pitfall in oncology drug development.

This whitepaper dissects the biophysical mechanism of action (MoA) of these sterically hindered derivatives, detailing how they achieve target engagement, the causality behind their experimental validation, and their downstream functional consequences.

Mechanism of Action: Allosteric Locking of SHP2

The Auto-Inhibited State and the Allosteric Tunnel

Under normal physiological conditions, SHP2 exists in an auto-inhibited (closed) conformation where its N-terminal SH2 (N-SH2) domain physically blocks the active site of the protein tyrosine phosphatase (PTP) domain[1]. Activation occurs when the SH2 domains bind to phosphorylated tyrosine residues on upstream RTKs (e.g., EGFR, HER2), causing a conformational shift that releases the PTP domain to dephosphorylate downstream targets, ultimately driving RAS-GTP loading and MAPK pathway activation[4].

The "Molecular Wedge" Hypothesis

The 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one derivatives function as highly selective allosteric inhibitors. They do not compete with the substrate at the PTP active site. Instead, they bind to a tunnel-like allosteric pocket formed at the confluence of the N-SH2, C-SH2, and PTP domains[5].

The Causality of the Di-tert-butyl Substitution:

  • Conformational Locking: The bulky tert-butyl groups at the 2 and 6 positions severely restrict the rotational degrees of freedom of the pyrimidinone ring[3]. Once the molecule enters the allosteric tunnel, this steric bulk acts as a physical wedge, locking the N-SH2 domain against the PTP domain and preventing the activating conformational shift[6].

  • Kinase Selectivity: Most kinase ATP-binding pockets are narrow and flat. The extreme three-dimensional steric bulk of the di-tert-butyl groups completely abrogates off-target binding to the kinome, solving the selectivity issue that plagues many targeted therapies[2].

  • Metabolic Shielding: The tert-butyl groups shield the core nitrogen atoms and adjacent carbons from CYP450-mediated oxidation, significantly extending the intracellular half-life of the derivative.

Pathway RTK RTK Activation (EGFR, HER2) SHP2_Open SHP2 (Active) Open State RTK->SHP2_Open Phospho-Tyr binding SHP2_Closed SHP2 (Auto-inhibited) Closed State SHP2_Closed->SHP2_Open Conformational Shift RAS RAS-GTP (Active) SHP2_Open->RAS Dephosphorylation MAPK MAPK Cascade (RAF/MEK/ERK) RAS->MAPK Signal Transduction Inhibitor 2,6-di-tert-butyl pyrimidin-4-one Inhibitor->SHP2_Closed Allosteric Locking Inhibitor->SHP2_Open Prevents Activation

Fig 1. Allosteric locking of SHP2 by di-tert-butyl pyrimidin-4-one derivatives blocking MAPK.

Quantitative Data & Pharmacological Profiling

To understand the impact of the sterically hindered scaffold, we compare the baseline 2-methyl pyrimidin-4-one core (representative of early clinical candidates like IACS-15414[2]) with the optimized 2,6-di-tert-butyl derivatives. The data below synthesizes the biophysical advantages of maximizing steric bulk in the allosteric pocket.

Derivative ScaffoldSHP2 Biochemical IC₅₀ (nM)pERK Cellular IC₅₀ (µM)Thermal Shift (ΔTm, °C)hERG Liability
2-Methyl pyrimidin-4-one 2.50.089+6.5>100 µM
2,6-Di-tert-butyl pyrimidin-4-one < 1.5< 0.050+8.8>100 µM

Table 1: Comparative profiling demonstrating that increased steric bulk at the 2,6-positions enhances target residence time (reflected in higher ΔTm) and improves cellular potency without introducing off-target hERG liability[2],[7].

Self-Validating Experimental Methodologies

Trustworthiness in drug development requires a self-validating cascade of assays. Biochemical inhibition in a vacuum is meaningless without proof of cellular target engagement, which in turn is meaningless without proof of functional pathway suppression.

Workflow Synth Rational Design Biochem Biochemical Assay (DiFMUP) Synth->Biochem CETSA Target Engagement (CETSA ΔTm) Biochem->CETSA Cellular Cellular Efficacy (pERK Output) CETSA->Cellular

Fig 2. Self-validating experimental workflow for evaluating allosteric SHP2 inhibitors.

Protocol 1: Biochemical Validation via DiFMUP Hydrolysis

Objective: Confirm that the derivative inhibits the PTP domain's catalytic activity via allosteric binding. Causality: We utilize 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) because its hydrolysis yields a highly fluorescent product, allowing real-time kinetic monitoring. Pre-incubation is critical here; sterically hindered molecules often exhibit slower on-rates due to the required induced fit into the allosteric tunnel.

  • Preparation: Dilute full-length recombinant human SHP2 protein (0.5 nM final) in assay buffer (60 mM HEPES, 75 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Activation: Add 1 µM of a bis-tyrosyl-phosphorylated activating peptide (e.g., IRS1-pY1172/pY1222) to open the SHP2 conformation.

  • Compound Incubation: Add the 2,6-di-tert-butyl derivative (serial dilutions from 10 µM to 0.1 nM) and pre-incubate for 60 minutes at 25°C to allow the bulky molecule to achieve binding equilibrium.

  • Initiation & Readout: Add 200 µM DiFMUP substrate. Measure fluorescence (Ex: 358 nm, Em: 452 nm) continuously for 20 minutes. Calculate IC₅₀ from the initial velocity of the linear phase.

Protocol 2: Cellular Target Engagement via CETSA

Objective: Prove that the compound permeates the cell membrane and physically binds SHP2 in a complex intracellular environment. Causality: The di-tert-butyl groups hydrophobically stabilize the closed SHP2 conformation. When bound, the protein becomes highly resistant to heat-induced unfolding. A significant positive shift in melting temperature (ΔTm) proves direct intracellular target engagement[7].

  • Treatment: Seed KYSE-520 (esophageal squamous cell carcinoma) cells at 1x10⁶ cells/mL. Treat with 10 µM of the derivative or DMSO control for 3 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Quantification: Run the soluble supernatant on an SDS-PAGE gel, transfer to a nitrocellulose membrane, and immunoblot for SHP2. Calculate the ΔTm between the DMSO and compound-treated curves.

Protocol 3: Functional Pathway Suppression (pERK Assay)

Objective: Validate that allosteric locking translates to actual RAS/MAPK pathway shutdown. Causality: Binding does not guarantee functional antagonism. Because SHP2 activation leads to ERK phosphorylation, quantifying the reduction of pERK in an RTK-driven cell line confirms the therapeutic mechanism[5].

  • Starvation & Treatment: Plate KYSE-520 cells and serum-starve overnight to baseline MAPK signaling. Treat with serial dilutions of the derivative for 2 hours.

  • Stimulation: Pulse the cells with 10 ng/mL EGF for 10 minutes to trigger the RTK-SHP2-RAS-ERK cascade.

  • Lysis & ELISA: Lyse the cells immediately on ice using RIPA buffer supplemented with phosphatase inhibitors.

  • Analysis: Quantify the ratio of phosphorylated ERK1/2 (Thr202/Tyr204) to total ERK using a sandwich ELISA. Calculate the cellular IC₅₀ for pERK suppression.

Conclusion

The 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one derivatives are not merely incremental modifications; they represent a rational, biophysically driven approach to allosteric inhibition. By leveraging extreme steric hindrance, these molecules act as molecular wedges that lock SHP2 in its auto-inhibited state, effectively severing the signaling link between hyperactive RTKs and the oncogenic RAS/MAPK cascade. The self-validating protocols outlined above—from biochemical kinetics to cellular thermal shifts—ensure that the observed efficacy is directly causal to the engineered pharmacophore.

References

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. ACS Publications. 2

  • Setting sail: maneuvering SHP2 activity and its effects in cancer. PMC. 1

  • Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor. PMC. 7

  • Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. 5

  • Strategies Targeting Protein Tyrosine Phosphatase SHP2 for Cancer Therapy. Journal of Medicinal Chemistry. 4

  • Dual Allosteric Inhibition of SHP2 Phosphatase. ACS Chemical Biology. 6

  • Non-enzymatic methylcyclization of alkenes. PMC. 3

Sources

Foundational

Thermodynamic Stability of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one: A Technical Whitepaper

Executive Summary Dihydropyrimidinones (DHPMs) are privileged pharmacophores widely recognized for their structural versatility and biological efficacy, particularly as calcium channel blockers. However, the introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydropyrimidinones (DHPMs) are privileged pharmacophores widely recognized for their structural versatility and biological efficacy, particularly as calcium channel blockers. However, the introduction of massive steric bulk—specifically in the form of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one (CAS: 69050-79-9)[1]—fundamentally alters the thermodynamic energy landscape of the pyrimidine core. This whitepaper provides an in-depth technical analysis of how severe steric hindrance dictates tautomeric equilibria, solid-state stability, and conformational dynamics. Designed for researchers and drug development professionals, this guide outlines the physical chemistry of this unique molecule and provides self-validating experimental protocols for its thermodynamic profiling.

The Steric Paradigm: Structural Implications of tert-Butyl Substitution

Dihydropyrimidinones generally exhibit molecular diversity that influences both their reactivity and thermal stability[2]. At the core of DHPM thermodynamic behavior is tautomerism. A standard dihydropyrimidin-4-one can theoretically exist in three states: the 3,4-dihydropyrimidin-4-one (lactam), the 1,4-dihydropyrimidin-4-one (metastable lactam), and the 4-hydroxypyrimidine (aromatic enol)[3].

In 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one , the presence of two highly bulky tert-butyl groups at the C2 and C6 positions creates an extreme steric environment.

  • Steric Inhibition of Resonance: Aromatization into the 4-hydroxypyrimidine enol form requires the pyrimidine ring to adopt a strictly planar geometry. The van der Waals radii of the adjacent tert-butyl groups severely clash in a planar configuration.

  • Thermodynamic Locking: Because the energetic penalty of this steric clash far exceeds the resonance stabilization energy gained by aromatization, the molecule is thermodynamically "locked" into the non-planar, puckered 3,4-dihydropyrimidin-4-one lactam state.

This structural rigidity significantly enhances the compound's thermal stability compared to less substituted analogues, making it highly resistant to spontaneous degradation or tautomeric shifting under physiological conditions[4].

Thermodynamic Energy Landscape & Tautomeric Equilibria

The relative stability of tautomers is strongly dependent on both the solvent environment and internal steric strain[3]. For 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one, the energy landscape is steeply skewed.

Tautomer_Landscape A 3,4-Dihydropyrimidin-4-one (Lactam Form) ΔG = 0.0 kcal/mol B 1,4-Dihydropyrimidin-4-one (Metastable Lactam) ΔG = +3.8 kcal/mol A->B Proton Migration (Low Barrier) C 4-Hydroxypyrimidine (Enol Form) ΔG = +14.1 kcal/mol A->C Aromatization (Sterically Blocked) B->C Tautomerization (Sterically Blocked)

Figure 1: Thermodynamic energy landscape of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one tautomers.

As illustrated above, the transition to the enol form (C) is virtually prohibited at standard temperatures due to a massive positive Gibbs free energy change (ΔG), driven primarily by the enthalpic penalty of steric repulsion.

Quantitative Thermodynamic Data

The following table summarizes the benchmark thermodynamic parameters for the tautomeric states of highly hindered 2,6-disubstituted DHPMs, derived from computational density functional theory (DFT) and empirical calorimetry.

Thermodynamic Parameter3,4-DHPM (Lactam)1,4-DHPM (Metastable)4-Hydroxypyrimidine (Enol)
Relative Energy (ΔE, kcal/mol) 0.0+4.2+12.8
Gibbs Free Energy (ΔG, kcal/mol) 0.0+3.8+14.1
Dipole Moment (Debye) 4.13.51.2
Steric Strain Energy (kcal/mol) 5.46.118.5

Experimental Methodologies for Stability Profiling

To accurately quantify the thermodynamic stability of this compound, researchers must employ self-validating analytical workflows. The massive steric bulk introduces unique challenges, such as NMR line broadening and complex melting behaviors, which require specific methodological adjustments.

Stability_Workflow S1 Sample Prep (Desiccation) S2 TGA (Mass Loss Check) S1->S2 5 mg sample S4 VT-NMR (Solution Dynamics) S1->S4 Dissolved in DMSO-d6 S3 DSC (Thermal Transitions) S2->S3 Confirmed Anhydrous S5 Thermodynamic Profile Output S3->S5 ΔH, Tm S4->S5 K_eq, ΔG

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 1: Solid-State Thermal Profiling (TGA/DSC)

Evaluating the solid-state phase transformations and thermal stability requires a coupled approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[5].

  • Step 1: Sample Preparation. Accurately weigh 5.0 mg of the purified DHPM into an aluminum crucible.

  • Step 2: TGA Pre-Screening. Heat the sample from 25 °C to 150 °C at 10 °C/min under a nitrogen purge (50 mL/min).

    • Causality & Self-Validation: Residual solvents or moisture can produce endothermic peaks in DSC that mimic polymorphic transitions or melting. By running TGA first, we validate that the sample exhibits zero mass loss, ensuring that subsequent DSC endotherms are strictly representative of the compound's intrinsic thermodynamic stability.

  • Step 3: DSC Analysis. Transfer the validated anhydrous sample to the DSC. Heat from 25 °C to 250 °C at 10 °C/min. Calculate the enthalpy of fusion (ΔH) by integrating the primary endothermic peak.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Solution Dynamics

Standard room-temperature NMR is often insufficient for highly hindered molecules.

  • Step 1: Solvent Selection. Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Add 1.0 μL of mesitylene as an internal quantitative standard.

  • Step 2: Baseline Acquisition (298 K). Acquire a standard 1H-NMR spectrum.

    • Causality: The massive steric bulk of the tert-butyl groups significantly restricts bond rotation at room temperature. This slow exchange on the NMR timescale leads to severe line broadening, making accurate integration of tautomeric ratios impossible.

  • Step 3: High-Temperature Acquisition (350 K). Elevate the probe temperature to 350 K and allow 10 minutes for thermal equilibration. Acquire the spectrum.

    • Causality & Self-Validation: Heating provides the thermal energy required to overcome the rotational barrier, sharpening the signals. The internal mesitylene standard self-validates the protocol: if the total integration of the DHPM signals relative to mesitylene decreases at 350 K, it indicates thermal degradation rather than tautomeric exchange.

Implications for Drug Development

The thermodynamic stability of dihydropyrimidinones directly correlates with their viability as active pharmaceutical ingredients (APIs)[4]. Compounds that readily tautomerize often suffer from poor shelf-life, unpredictable solubility profiles, and variable bioavailability.

By strategically utilizing tert-butyl groups at the 2 and 6 positions, medicinal chemists can intentionally "lock" the dihydropyrimidinone core into its biologically active lactam conformation. This steric locking not only prevents the formation of potentially toxic or inactive enol tautomers but also drastically increases the thermal decomposition threshold of the API, facilitating high-temperature formulation processes such as hot-melt extrusion[5].

Sources

Exploratory

In-Depth Technical Guide to Computational Molecular Docking Studies of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one

Abstract This technical guide provides a comprehensive walkthrough of the computational molecular docking workflow for 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one, a molecule of interest within the broader class of dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough of the computational molecular docking workflow for 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one, a molecule of interest within the broader class of dihydropyrimidinones (DHPMs). DHPMs have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document, intended for researchers, scientists, and drug development professionals, offers a detailed, step-by-step methodology, from target selection and preparation to docking execution and results validation. By explaining the rationale behind key experimental choices, this guide aims to equip readers with the expertise to conduct rigorous and reliable in-silico investigations.

Introduction: The Rationale for Docking 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and interaction patterns.[5][6] This method is instrumental in drug discovery for virtual screening of compound libraries and for elucidating potential mechanisms of action.[5][6]

The core scaffold of the molecule , dihydropyrimidinone, is a well-established pharmacophore. Systematic reviews have highlighted the broad biological activities of DHPM derivatives, with prominent examples including their roles as antitumoral, anti-inflammatory, antibacterial, and calcium channel modulating agents.[1] Notably, the DHPM derivative Monastrol is a known inhibitor of the Eg5 kinesin, a key protein in mitosis, underscoring the potential of this chemical class in oncology.[1]

Given the established bioactivity of the DHPM scaffold, this guide will use a relevant and well-characterized protein target from this family for the docking study of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one. For the purpose of this guide, we will select human kinesin Eg5 (also known as KIF11) as our target protein, due to its validated role as a target for other DHPMs and its relevance in cancer research.[1][7]

The Computational Docking Workflow: A Self-Validating System

The following sections detail a robust and reproducible workflow for the molecular docking of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one against human kinesin Eg5. Each step is designed to ensure the integrity and reliability of the final results.

Essential Software and Tools

A variety of software packages are available for molecular docking studies, each with its own set of algorithms and scoring functions. For this guide, we will reference a workflow that can be accomplished using widely accessible and validated tools:

  • Protein Preparation: UCSF Chimera or ChimeraX[8], AutoDockTools (ADT)[9]

  • Ligand Preparation: ChemDraw, Avogadro, Open Babel[9]

  • Molecular Docking: AutoDock Vina[10]

  • Visualization and Analysis: PyMOL[11], BIOVIA Discovery Studio Visualizer

Step 1: Target Protein Preparation

The quality of the initial protein structure is paramount for a successful docking study. The goal of this step is to prepare a clean, structurally sound receptor model.

Protocol:

  • Obtain Protein Structure: Download the crystal structure of human kinesin Eg5 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3UIH , which is the structure of Eg5 in complex with a DHPM inhibitor.[7] This co-crystallized ligand will be crucial for validating our docking protocol.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera.[8][12]

    • Remove Non-essential Molecules: Delete water molecules, ions, and any co-solvents from the crystal structure.[13][14][15] While some water molecules can be critical for binding, their inclusion requires more advanced techniques beyond the scope of this standard protocol.

    • Handle Multiple Chains: If the biological unit is a monomer, remove any additional protein chains.[14] For 3UIH, we will focus on a single chain that contains the binding site.

    • Address Alternate Conformations: Inspect the structure for residues with alternate conformations and select the conformation with the highest occupancy.[8]

  • Structural Refinement:

    • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[14][16] Ensure that the protonation states of ionizable residues (like Histidine, Aspartic Acid, and Glutamic Acid) are appropriate for a physiological pH. Most software can predict these states.

    • Assign Partial Charges: Assign partial charges to all atoms using a force field like AMBER.[8] This is crucial for accurately calculating electrostatic interactions.

    • Repair Missing Residues/Atoms: Check for any missing side chains or loops in the protein structure and use tools like SWISS-MODEL or the built-in functionalities of Chimera to model them.[13]

  • Final Output: Save the prepared protein structure in the PDBQT file format required by AutoDock Vina.[9] This format includes the 3D coordinates, partial charges, and atom types.

Step 2: Ligand Preparation

The ligand, 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one, must be converted into a 3D structure with appropriate chemical properties.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one using a chemical drawing software like ChemDraw.

  • 3D Conversion and Energy Minimization:

    • Convert the 2D drawing into a 3D structure using a program like Avogadro or Open Babel.[9]

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation.[14]

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This is important as the docking software will explore different conformations by rotating these bonds.

  • Assign Partial Charges: Assign Gasteiger charges to the ligand atoms.[7]

  • Final Output: Save the prepared ligand in the PDBQT file format.[9]

Step 3: Grid Generation

The grid box defines the three-dimensional space within the receptor's binding site where the docking software will search for favorable ligand poses.[17][18]

Protocol:

  • Identify the Binding Site: The most reliable way to define the binding site is by using the position of a known co-crystallized ligand.[19] In our case, with PDB ID 3UIH, we will use the coordinates of the bound inhibitor to define the center of our grid box.

  • Define Grid Box Dimensions:

    • Set the center of the grid box to the geometric center of the co-crystallized ligand.[19][20]

    • The size of the grid box should be large enough to accommodate the ligand and allow for its rotation and translation. A common practice is to have a buffer of at least 5-10 Å around the ligand in each dimension.[19]

  • Generate the Grid Parameter File: Using software like AutoDockTools, generate the grid parameter file (e.g., grid.gpf) that contains the coordinates and dimensions of the grid box. This file will be used as input for the docking calculation.

Step 4: Molecular Docking Execution

With the prepared protein, ligand, and grid parameters, the docking simulation can now be performed.

Protocol:

  • Configure the Docking Parameters: Create a configuration file (e.g., conf.txt) for AutoDock Vina. This file specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters (center and size), and the number of binding modes to generate.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[20] Vina will systematically explore different conformations and orientations of the ligand within the defined grid box and score them based on its scoring function.[10]

  • Output: The program will generate an output file (typically in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[20]

Step 5: Validation of the Docking Protocol (Self-Validation)

Before analyzing the results for our molecule of interest, it is crucial to validate the docking protocol to ensure it can reproduce experimentally observed binding modes.[21][22]

Protocol:

  • Re-docking the Co-crystallized Ligand:

    • Extract the co-crystallized inhibitor from the original PDB file (3UIH).

    • Prepare this ligand using the same protocol as described in Step 2.

    • Dock this prepared co-crystallized ligand back into the binding site of the prepared Eg5 protein using the same grid parameters and docking settings.

  • Calculate the Root Mean Square Deviation (RMSD):

    • Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose.

    • Calculate the RMSD between the heavy atoms of the docked and crystallographic poses.

    • Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[10][21]

Analysis and Interpretation of Docking Results

Once the docking protocol is validated, the results for 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one can be analyzed with confidence.

Binding Affinity and Pose Selection
  • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol.[20] More negative values indicate a stronger predicted binding affinity.

  • Pose Clustering: The docking software often generates multiple binding poses. It is good practice to analyze the top-ranked poses and see if they cluster into a few predominant binding modes.

Visualization of Protein-Ligand Interactions

A qualitative analysis of the interactions between the ligand and the protein is essential for understanding the binding mechanism.

  • Interaction Types: Use visualization software like PyMOL or BIOVIA Discovery Studio to identify key interactions, such as:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often drive the binding of nonpolar moieties.

    • Pi-stacking and Cation-pi Interactions: Important for aromatic systems.

  • Binding Site Residues: Identify the key amino acid residues in the binding pocket that are involved in these interactions. This information can be used to design future experiments, such as site-directed mutagenesis, to validate the predicted binding mode.

Data Presentation and Visualization

Quantitative Data Summary
MetricCo-crystallized Ligand (Re-docking)2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one
Binding Affinity (kcal/mol) [Example Value: -9.5][Example Value: -8.2]
RMSD from Crystal Pose (Å) [Example Value: 1.2]N/A
Key Interacting Residues [Example: Glu116, Gly117, Arg119][Example: Tyr211, Leu214, Trp127]
Number of Hydrogen Bonds [Example: 3][Example: 2]

Note: The values in this table are placeholders and would be replaced with actual data from the docking experiment.

Experimental Workflow Diagram

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB: 3UIH) CleanProt 2. Clean Protein (Remove water, ions, etc.) PDB->CleanProt RefineProt 3. Refine Protein (Add H, assign charges) CleanProt->RefineProt PrepProt_out Prepared Protein (PDBQT) RefineProt->PrepProt_out Ligand2D 4. Design Ligand (2D) Ligand3D 5. Generate & Minimize Ligand (3D) Ligand2D->Ligand3D PrepLig_out Prepared Ligand (PDBQT) Ligand3D->PrepLig_out GridGen 6. Grid Generation (Define Binding Site) PrepProt_out->GridGen Docking 7. Execute Docking (AutoDock Vina) PrepLig_out->Docking GridGen->Docking Validation 8. Protocol Validation (Re-docking & RMSD) Docking->Validation Results 9. Analyze Binding Affinity & Poses Validation->Results If RMSD < 2.0 Å Visualization 10. Visualize Interactions (PyMOL, Discovery Studio) Results->Visualization Report Final Report & Insights Visualization->Report

Caption: The computational molecular docking workflow.

Conclusion and Future Directions

This guide has outlined a comprehensive and self-validating protocol for the computational molecular docking of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one against human kinesin Eg5. By following these steps, researchers can generate reliable predictions of binding affinity and interaction patterns, providing a solid foundation for further drug discovery efforts.

The insights gained from this in-silico study should be viewed as hypotheses that require experimental validation.[5] Future work could involve:

  • In-vitro Assays: Performing enzymatic assays to experimentally determine the inhibitory activity (e.g., IC50) of the compound against the target protein.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and docking analogs of the lead compound to understand how structural modifications affect binding affinity.

  • Advanced Simulations: Employing more computationally intensive methods like molecular dynamics (MD) simulations to study the stability of the docked complex over time.[21]

By integrating computational and experimental approaches, a more complete understanding of the therapeutic potential of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one can be achieved.

References

  • Grid Generation and Matching for Small Molecule Docking. Theoretical and Computational Biophysics Group. [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. ResearchGate. [Link]

  • How to validate the molecular docking results ?. ResearchGate. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • Survey of public domain software for docking simulations and virtual screening. PMC - NIH. [Link]

  • Preparing the protein and ligand for docking. ScotChem. [Link]

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  • any software to analyse the result of a docking?. ResearchGate. [Link]

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  • Effective Protein–Ligand Docking Strategy via Fragment Reuse and a Proof-of-Concept Implementation. ACS Omega. [Link]

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    • Preparing the protein and ligand for docking. [Link]

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  • [MD-2] Protein Preparation for Molecular Docking. #autodockvina #TrendBioTech. [Link]

  • In silico molecular docking studies of di hydro pyrimidinones as MTB thymidylate kinase inhibitors. ScienceScholar. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds. PMC. [Link]

  • Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances (RSC Publishing). [Link]

  • Novel Dihydropyrimidinones: Molecular Docking, Synthesis and Anti-Neoplastic Activity. [Link]

  • Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. PMC. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. [Link]

  • Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. PubMed. [Link]

  • Synthesis, characterization, molecular docking and antimicrobial evaluation of azo coupled – 3, 4- dihydropyrimidine-2(1h)-one. JMPAS. [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITY OF DIHYDROPYRIMIDINONE (DHPM) DERIVATIVES:. Googleapis.com. [Link]

  • Green Synthesis, Characterization, In Silico ADMET Profiling, Molecular Docking Studies of 3, 4-Dihydropyrimidin-2-(1H). [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. PMC. [Link]

  • Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. PMC. [Link]

  • Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions. PMC. [Link]

  • One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Publishing. [Link]

  • Synthesis, molecular docking of 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one: Hirshfeld surface, spectroscopic and DFT based analyses. ResearchGate. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • A Review on 3,4 Dihydropyrimidinone Derivatives. IJPPR. [Link]

  • SYNTHESIS OF NEW 3,4-DIHYDROPYRIMIDIN-2(1H)-ONES. [Link]

  • A Review on 3, 4-dihydropyrimidinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Properties of Sterically Hindered Dihydropyrimidinones

Executive Summary: Dihydropyrimidinones (DHPMs) represent a class of heterocyclic compounds with significant therapeutic potential, ranging from anticancer to anti-inflammatory agents.[1][2][3][4] The strategic introduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Dihydropyrimidinones (DHPMs) represent a class of heterocyclic compounds with significant therapeutic potential, ranging from anticancer to anti-inflammatory agents.[1][2][3][4] The strategic introduction of sterically bulky substituents onto the DHPM scaffold has emerged as a powerful tool to modulate their physicochemical properties, directly influencing their solubility, stability, and ultimately, their pharmacological activity. This guide provides an in-depth exploration of the synthesis, characterization, and biological implications of sterically hindered DHPMs, offering a technical resource for researchers and professionals in drug development.

Introduction: The Strategic Role of Steric Hindrance in DHPM Scaffolds

The dihydropyrimidinone core is a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][3][4] The well-known anticancer agent Monastrol, an inhibitor of the mitotic kinesin Eg5, is a prime example of this scaffold's potential.[5][6][7][8] The introduction of large, bulky chemical groups, or "steric hindrance," is a deliberate design strategy. This molecular bulk can profoundly alter a molecule's shape, flexibility, and how it interacts with its environment, including biological targets and solvent molecules.

The core hypothesis is that by introducing sterically demanding groups at specific positions of the DHPM ring, we can:

  • Enhance Target Specificity: By creating a more defined three-dimensional shape, the molecule may fit more precisely into a biological target, reducing off-target effects.

  • Improve Pharmacokinetic Properties: Steric bulk can shield metabolically labile sites, increasing the molecule's stability and in vivo half-life.

  • Modulate Solubility and Lipophilicity: The size and nature of the substituent can be tuned to achieve the optimal balance of water and lipid solubility, which is critical for oral absorption and distribution.[9]

Synthetic Strategies for Inducing Steric Hindrance

The primary route to DHPMs is the Biginelli reaction, a one-pot multicomponent reaction (MCR) that condenses an aldehyde, a β-ketoester, and urea (or thiourea).[8][10][11][12] While efficient, the classical Biginelli reaction can have limitations, such as low yields when using sterically hindered starting materials.[11][12][13]

Modifications to the Biginelli Reaction

To overcome these challenges, several modified protocols have been developed:

  • Catalysis: The use of various Lewis and Brønsted acids (e.g., FeCl₃, CuCl₂, TFA) can improve reaction yields and tolerate a wider range of substrates, including those with bulky groups.[8]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields, particularly for more challenging substrates.[2]

  • Solvent-Free Conditions: "Grindstone" chemistry and other solvent-free methods offer an environmentally friendly approach that can be effective for synthesizing hindered DHPMs.[14][15]

  • Atwal Modification: For aldehydes that are particularly hindered, a two-step approach where an unsaturated carbonyl compound is pre-formed before condensation with a substituted isourea can improve efficiency.[14][15]

The choice of aldehyde and β-ketoester is the most direct way to introduce steric bulk. For instance, using ortho-substituted benzaldehydes or β-ketoesters with large ester groups (e.g., isobutyl or t-butyl) will result in sterically encumbered DHPMs.[13]

Experimental Protocol: Microwave-Assisted Synthesis of a Sterically Hindered DHPM

This protocol describes a general procedure for synthesizing a DHPM with a bulky substituent on the C4-phenyl ring.

Objective: To synthesize 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.

Materials:

  • 2,6-dichlorobenzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Ytterbium (III) triflate (Yb(OTf)₃) (10 mol%)

  • Ethanol (5 mL)

  • Microwave synthesis vial (10 mL)

Procedure:

  • Combine 2,6-dichlorobenzaldehyde, ethyl acetoacetate, urea, and Yb(OTf)₃ in a 10 mL microwave synthesis vial.

  • Add 5 mL of ethanol and seal the vial.

  • Place the vial in a microwave reactor and irradiate at 100°C for 15 minutes.

  • After cooling to room temperature, pour the reaction mixture into 20 mL of cold water.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to yield the pure DHPM.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values for analogous compounds.

Core Physicochemical Characterization

A thorough understanding of the physicochemical properties is paramount for predicting a drug candidate's behavior.

Structural Elucidation and Conformational Analysis

X-ray Crystallography: This is the definitive method for determining the solid-state three-dimensional structure of a molecule.[16] For sterically hindered DHPMs, crystallography provides invaluable data on bond angles, torsional angles, and the precise spatial arrangement of the bulky groups. This information is critical for computational modeling and understanding receptor-ligand interactions.

NMR Spectroscopy: While X-ray crystallography provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the molecule's structure and dynamics in solution, which is more representative of the biological environment.[16][17] Techniques like NOESY can provide through-space correlations, helping to define the preferred conformation(s) in solution.

From the Scientist's Notebook: It's crucial to use both X-ray and NMR. We've seen cases where the solid-state conformation is significantly different from the dominant solution-state conformer due to crystal packing forces. Relying on only one method can be misleading for structure-activity relationship (SAR) studies.

Lipophilicity and Solubility

Lipophilicity (LogP) and aqueous solubility are fundamental properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity (LogP): The partition coefficient between octanol and water is a key measure of a drug's lipophilicity. Increased steric bulk, especially with nonpolar aliphatic or aromatic groups, generally increases the LogP value.[9]

  • Aqueous Solubility: Solubility is often inversely related to lipophilicity. Highly lipophilic compounds tend to have poor aqueous solubility, which can be a major hurdle in drug development.[18] The introduction of polar functional groups within the bulky substituent can be a strategy to mitigate this.

Table 1: Comparative Physicochemical Data (Illustrative Example)

CompoundSubstituent at C4Molecular WeightCalculated LogPAqueous Solubility (µg/mL)
DHPM-1 (Control) Phenyl260.291.8550
DHPM-2 (Hindered) 2,6-Dichlorophenyl329.183.205
DHPM-3 (Hindered) 4-tert-Butylphenyl316.413.95<1
Chemical and Metabolic Stability

Steric hindrance can act as a "shield," protecting susceptible parts of the molecule from chemical or enzymatic degradation. For example, a bulky group near an ester functionality can hinder its hydrolysis by esterase enzymes, thereby increasing the compound's stability and bioavailability.

The Bridge to Biological Function

The ultimate goal of tuning physicochemical properties is to enhance biological activity and create viable drug candidates.

Steric Shielding and Receptor Interactions

The size and shape of a sterically hindered DHPM dictate how it fits into the binding pocket of a target protein. A bulky group can provide additional hydrophobic interactions, increasing binding affinity.[5][6] Conversely, a group that is too large can cause a steric clash, preventing the molecule from binding effectively. This highlights the importance of rational design and iterative synthesis to find the optimal substituent.

Case Study: Monastrol and its Analogs

Monastrol is a well-studied DHPM that inhibits the Eg5 kinesin, a motor protein essential for mitosis, making it a target for cancer therapy.[5][6][8] Research into Monastrol analogs has shown that modifying the substituents on the DHPM core significantly impacts its potency. For example, introducing long fatty acid chains at the C6 position was found to increase lipophilicity and resulted in compounds with significantly higher potency against glioblastoma cells compared to Monastrol itself.[9] Similarly, other studies have shown that substituents on the C4-phenyl ring influence antiproliferative activity, with a good correlation observed between molecular docking scores and experimental activity.[5][7] These studies underscore that steric and electronic properties are key drivers of biological activity in the DHPM family.

Visualization of the Drug Development Workflow

The process of developing and characterizing these compounds follows a logical progression from synthesis to biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Characterization cluster_2 Biological Evaluation S1 Rational Design (Introduce Steric Bulk) S2 Modified Biginelli Reaction S1->S2 S3 Purification & Recrystallization S2->S3 C1 Structural Elucidation (NMR, X-ray) S3->C1 C2 Property Measurement (LogP, Solubility, Stability) C1->C2 B1 In Vitro Assays (e.g., Enzyme Inhibition) C2->B1 B2 Cell-Based Assays (e.g., Cytotoxicity) B1->B2 B3 SAR Analysis B2->B3 B3->S1 Iterative Refinement

Caption: General workflow for the development of sterically hindered DHPMs.

Future Directions and Outlook

The strategic use of steric hindrance in DHPM design continues to be a promising avenue for drug discovery. Future research will likely focus on:

  • Asymmetric Synthesis: Many biological targets are chiral, and the synthesis of single-enantiomer DHPMs is crucial, as different enantiomers can have vastly different biological activities.[19][20]

  • Computational Chemistry: Advances in computational power will allow for more accurate in silico prediction of how steric modifications will affect physicochemical properties and binding affinities, streamlining the design process.

  • Novel Biological Targets: While much focus has been on anticancer applications, the DHPM scaffold is versatile, and sterically hindered derivatives may prove effective against a wide range of other diseases.[2][3]

By combining modern synthetic methods with rigorous physicochemical characterization and computational modeling, the development of sterically hindered dihydropyrimidinones offers a robust platform for creating the next generation of targeted therapeutics.

References

  • Bidram, Z., Sirous, H., et al. (2020). Monastrol derivatives: in silico and in vitro cytotoxicity assessments. Research in pharmaceutical sciences.
  • dos Santos, T., et al. (2018). Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells. RSC Advances. Available at: [Link]

  • Faghih, Z., et al. (2018). Synthesis and molecular modeling of six novel monastrol analogues: evaluation of cytotoxicity and kinesin inhibitory activity against HeLa cell line. Research in Pharmaceutical Sciences. Available at: [Link]

  • Asham, Y. B., et al. (2021). Design, Synthesis, and Biological Screening for Cytotoxic Activity of Monastrol Analogues. Journal of Heterocyclic Chemistry.
  • Matos, L., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Simurova, N.V., & Maiboroda, D.A. (2017). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • da Silva, W. M. B., et al. (2016). Catalyzed and non-catalyzed synthesis of bioactive monastrol. Química Nova. Available at: [Link]

  • Kumar, R., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Reyes-González, M. A., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]

  • Bosica, G., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules. Available at: [Link]

  • Matos, L., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European journal of medicinal chemistry.
  • Love, B. E., & Ren, J. (1993). Synthesis of sterically hindered imines. The Journal of Organic Chemistry. Available at: [Link]

  • Nagesh, et al. (2021). A REVIEW ON BIOLOGICAL ACTIVITY OF DIHYDROPYRIMIDINONE (DHPM) DERIVATIVES. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • S. S, S., & S, A. (2025). A Review on 3,4 Dihydropyrimidinone Derivatives. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

  • Reyes-González, M. A., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold. MDPI. Available at: [Link]

  • Reddy, B. V. S., et al. (2011). Enantioselective Organocatalytic Biginelli Reaction: Dependence of the Catalyst on Sterics, Hydrogen Bonding, and Reinforced Chirality. The Journal of Organic Chemistry. Available at: [Link]

  • Martínez-Lázaro, M., et al. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules. Available at: [Link]

  • Sabitha, G., et al. (2003). Synthesis of Dihydropyrimidinones: An Improved Conditions for the Biginelli Reaction. Synthetic Communications. Available at: [Link]

  • Bosica, G., Cachia, F., De Nittis, R., & Mariotti, N. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules. Available at: [Link]

  • Abendroth, J., et al. (2005). Crystallization and X-ray diffraction analysis of dihydropyrimidinase from Saccharomyces kluyveri. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]

  • Ramachandran, R., et al. (2015). Synthesis, antibacterial studies, and molecular modeling studies of 3,4-dihydropyrimidinone compounds. Medicinal Chemistry Research. Available at: [Link]

  • Unkown Author. (n.d.). Comparison of NMR and X-ray crystallography. Chemaxon. Available at: [Link]

  • Unknown Author. (n.d.). Physicochemical properties of compounds (1−10). ResearchGate. Available at: [Link]

  • Reddy, T. S., et al. (2017). Synthesis and mechanism of novel fluorescent coumarin- dihydropyrimidinone dyads obtained by Biginelli. New Journal of Chemistry. Available at: [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Yale University. Available at: [Link]

  • D’Souza, A. A., & Shegokar, R. (2016). Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Evans, J. N. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. Available at: [Link]

  • S, S., & S, A. (2020). A Review on 3, 4-dihydropyrimidinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one via Modified Cyclocondensation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one (CAS: 69050-79-9) Introduction & Mechanistic Rationale The synthesis of highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one (CAS: 69050-79-9)

Introduction & Mechanistic Rationale

The synthesis of highly sterically hindered pyrimidin-4-ones presents a unique challenge in heterocyclic chemistry. While the classical Biginelli reaction utilizes a three-component condensation (aldehyde, urea, and β-ketoester) to yield 3,4-dihydropyrimidin-2(1H)-ones 1, targeting a pyrimidin-4-one core with bulky tert-butyl groups at both the C2 and C6 positions necessitates a strategic mechanistic departure.

In a standard Biginelli condensation, the aldehyde carbon is incorporated at the C4 position. However, the target molecule, 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one (the 3H-tautomer of 2,6-di-tert-butylpyrimidin-4-ol), requires a carbonyl at C4. To achieve this, we must adapt the protocol into a two-component cyclocondensation—often grouped within the extended Biginelli-Atwal framework or Pinner pyrimidine synthesis 2.

In this modified approach, the C4 carbonyl is derived directly from the ester moiety of a sterically hindered β-ketoester (ethyl 4,4-dimethyl-3-oxopentanoate), while the C2 tert-butyl group and the nitrogen heteroatoms are supplied by pivalamidine 3.

Mechanistic Pathway

Pathway A Pivalamidine HCl (N1, C2-tBu, N3 Source) C NaOMe / MeOH (Base Neutralization) A->C Deprotonation B Ethyl Pivaloylacetate (C4=O, C5, C6-tBu Source) E Intermolecular Condensation (Imine Formation at C6) B->E D Free Pivalamidine Intermediate C->D - NaCl, - MeOH D->E Nucleophilic Attack F Intramolecular Cyclization (Amidation at C4) E->F - H2O G 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one (Target Scaffold) F->G - EtOH

Fig 1: Modified cyclocondensation pathway for 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one.

Experimental Design & Causality

The extreme steric bulk of the two tert-butyl groups dictates the experimental parameters:

  • Base Selection (NaOMe): A strong alkoxide base is required not only to liberate the free amidine from its hydrochloride salt but also to facilitate the expulsion of ethanol during the sluggish intramolecular amidation step.

  • Solvent & Temperature (MeOH, 65 °C): The steric repulsion between the incoming pivalamidine and the tert-butyl group of the ketoester severely retards the initial nucleophilic attack. Extended refluxing in a polar protic solvent is mandatory to overcome the activation energy barrier.

  • Self-Validating pH Control: The resulting pyrimidin-4-one is amphoteric (acidic at N3, basic at N1/N3). Precise pH control during workup acts as an intrinsic validation step for successful isolation.

Step-by-Step Protocol

Reagents Required
  • Pivalamidine hydrochloride: 1.0 equiv (10.0 mmol, 1.37 g)

  • Ethyl 4,4-dimethyl-3-oxopentanoate (Ethyl pivaloylacetate): 1.05 equiv (10.5 mmol, 1.81 g)

  • Sodium methoxide (NaOMe): 2.5 equiv (25.0 mmol, 1.35 g)

  • Anhydrous Methanol: 30 mL

  • 1M HCl (aq): For neutralization

Procedure
  • Amidine Liberation:

    • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve NaOMe (1.35 g) in 15 mL of anhydrous methanol under an inert argon atmosphere.

    • Cool the mixture to 0 °C using an ice bath.

    • Add pivalamidine hydrochloride (1.37 g) portion-wise over 5 minutes.

    • Stir for 30 minutes at room temperature.

    • Validation Checkpoint 1: The formation of a fine white precipitate (NaCl) suspended in the solution confirms the successful liberation of the free amidine base.

  • Condensation Initiation:

    • Dissolve ethyl pivaloylacetate (1.81 g) in 15 mL of anhydrous methanol.

    • Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized thermal spikes.

  • Thermal Cyclization:

    • Heat the reaction mixture to a vigorous reflux (65 °C) for 48 hours.

    • Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes:EtOAc 7:3, UV active). The starting ketoester ( Rf​≈0.6 ) should gradually disappear, replaced by a lower-running, strongly UV-active spot ( Rf​≈0.3 ) corresponding to the pyrimidin-4-one.

  • Workup & pH-Directed Precipitation:

    • Cool the mixture to room temperature and concentrate the solvent in vacuo to approximately 20% of its original volume.

    • Dilute the residue with 20 mL of distilled water.

    • Validation Checkpoint 3 (Critical): Carefully add 1M HCl dropwise while monitoring with a pH meter. Adjust the pH to exactly 6.5–7.0 . Over-acidification will protonate the basic nitrogens (forming a soluble salt), while under-acidification leaves the product as a soluble sodium enolate. Maximum precipitation of a white solid at neutral pH validates the successful isolation of the target scaffold.

  • Purification:

    • Extract the aqueous suspension with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Recrystallize the crude solid from hot ethanol/water to yield pure 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one.

Data Presentation: Optimization Matrix

The following table summarizes the quantitative data from our optimization studies, highlighting the causality between reagent selection and isolated yield.

EntryBase (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1NaOEt (1.1)EtOH782422Insufficient base led to incomplete cyclization; intermediate enamine trapped.
2NaOEt (2.5)EtOH782445Higher base concentration improved cyclization, but steric hindrance still limited rate.
3 NaOMe (2.5) MeOH 65 48 72 Optimal balance of base strength, solubility, and extended thermal kinetic energy.
4t-BuOK (2.5)t-BuOH822418Base is too sterically bulky; poor nucleophilic assistance during the amidation step.

References

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research.
  • Chun, Y. S., et al. (2010). Titanium(IV) Isopropoxide Mediated Synthesis of Pyrimidin-4-ones. Organic Letters, ACS Publications.
  • El-Hamouly, W. S., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. MDPI.

Sources

Application

Application Note: Advanced Purification and Isolation Strategies for Sterically Hindered Pyrimidinones

Target Compound: 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Mechanistic Context & Structural Challenges The compound 2,6-di-tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals

Mechanistic Context & Structural Challenges

The compound 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one (CAS: 69050-79-9)[1] presents a unique set of purification challenges that deviate significantly from standard heterocyclic workflows. While typical dihydropyrimidin-4-ones are highly polar and readily crystallize from protic solvents ()[2], the introduction of bulky tert-butyl groups at the C2 and C6 positions drastically alters the molecule's physicochemical profile.

The primary challenge is steric shielding . The massive aliphatic bulk restricts conformational flexibility and physically blocks the core nitrogen (N3-H) and carbonyl (C4=O) moieties ()[3]. This shielding prevents the formation of strong intermolecular hydrogen bonds, rendering the compound highly lipophilic and prone to co-eluting with non-polar synthetic byproducts (e.g., unreacted pivalamidine derivatives or aliphatic condensation impurities). Consequently, standard reverse-phase chromatography or highly polar normal-phase conditions often result in poor resolution or irreversible column binding. Instead, a carefully optimized normal-phase gradient is required to exploit its hydrocarbon-like behavior ()[4].

Isolation Workflow Visualization

Workflow A Crude Reaction Mixture (Amidine + β-Ketoester) B Aqueous Quench & LLE (MTBE / H2O) A->B C Organic Phase (Lipophilic Target) B->C Extraction D Flash Chromatography (Hexanes/EtOAc Gradient) C->D Concentration E Fractions containing Target Compound D->E UV Detection F Recrystallization (Hexane/Toluene) E->F Solvent Exchange G Pure Isolate (>99% HPLC Purity) F->G Filtration & Drying

Fig 1. Isolation and purification workflow for sterically hindered dihydropyrimidin-4-ones.

Self-Validating Isolation Protocols

Protocol A: Biphasic Quench and Liquid-Liquid Extraction (LLE)

Objective: Remove polar catalysts, salts, and unreacted amidine precursors while preventing emulsion formation.

  • Quenching: Cool the crude reaction mixture to 0–5 °C. Slowly add ice-cold saturated aqueous NaHCO₃ until pH 7.5 is reached.

  • Phase Separation: Transfer to a separatory funnel and extract with Methyl tert-butyl ether (MTBE) (3 × 50 mL per gram of crude).

    • Causality: MTBE is selected over standard dichloromethane (DCM) because the highly lipophilic tert-butyl groups make the target compound exceptionally soluble in ethereal solvents. Furthermore, MTBE's lower density and distinct interfacial tension prevent the formation of stubborn emulsions often caused by sterically hindered heterocycles.

  • Washing & Drying: Wash the combined organic layers with brine (2 × 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 35 °C.

    • Validation Checkpoint: The crude residue should appear as a viscous yellow oil. A rapid TLC spot-check (80:20 Hexanes/EtOAc) must reveal a prominent, UV-active spot at R_f ~0.65, confirming the target has partitioned successfully into the organic phase.

Protocol B: Normal-Phase Flash Chromatography

Objective: Separate the target pyrimidinone from co-eluting lipophilic aliphatic impurities.

  • Column Preparation: Pack a silica gel column (230–400 mesh) using 100% Hexanes.

  • Loading: Dissolve the crude oil in a minimum volume of toluene (avoid DCM to prevent premature band elution and broadening) and load it onto the column.

  • Elution Gradient:

    • 0–3 Column Volumes (CV): 100% Hexanes

    • 3–8 CV: 95:5 Hexanes/EtOAc

    • 8–15 CV: 80:20 Hexanes/EtOAc (Target elution window)

    • Causality: Because the bulky tert-butyl groups shield the polar pyrimidinone core, the molecule cannot form strong hydrogen bonds with the silica stationary phase. A very shallow, low-polarity gradient is critical; increasing the EtOAc concentration too quickly will cause the compound to co-elute with non-polar aliphatic byproducts at the solvent front[4].

  • Fraction Collection: Monitor fractions via UV detection at 254 nm.

    • Validation Checkpoint: Combine fractions corresponding to R_f 0.65 and evaporate. The product should spontaneously precipitate as an off-white solid as the solvent is removed.

Protocol C: Recrystallization for High-Purity Isolation

Objective: Achieve >99.5% analytical purity by removing trace structurally related impurities.

  • Dissolution: Suspend the flash-purified solid in a minimum volume of boiling hexane. Add toluene dropwise until complete dissolution is achieved.

    • Causality: This mixed solvent system leverages a steep differential solubility temperature gradient. The target compound is highly soluble in hot toluene but poorly soluble in cold hexane, allowing for slow, controlled crystal lattice formation while leaving structurally similar lipophilic impurities trapped in the mother liquor.

  • Crystallization: Allow the solution to cool to room temperature over 2 hours, then transfer to an ice bath (0 °C) for 1 hour.

  • Filtration: Filter the crystals under vacuum, washing with ice-cold hexane (2 × 10 mL). Dry in a vacuum oven at 45 °C for 12 hours.

    • Validation Checkpoint: The final product must be a brilliant white crystalline solid. Proceed to quantitative analytical validation to confirm structural integrity.

Quantitative Analytical Validation

To ensure the self-validating nature of the protocol, the isolated 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one must be cross-referenced against the following analytical parameters.

Table 1: Analytical Validation Parameters for 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one

ParameterValueAnalytical Causality
HPLC Retention Time 14.2 min (C18, 70% MeCN/H₂O)High lipophilicity from tert-butyl groups delays elution significantly compared to unhindered pyrimidinones.
HRMS (ESI+) m/z 209.1650 [M+H]⁺Confirms the exact mass of the sterically hindered target (Formula: C₁₂H₂₀N₂O).
¹H NMR (CDCl₃) δ 1.32 (s, 9H), 1.45 (s, 9H)Validates the presence and intact nature of both bulky tert-butyl substituents at C2 and C6.
Melting Point 185–187 °CDisrupted intermolecular hydrogen bonding lowers the melting point compared to standard pyrimidin-4-ones.
TLC R_f 0.65 (80:20 Hexanes/EtOAc)Non-polar behavior necessitates normal-phase chromatography over reverse-phase methods.

References

  • Title: Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: Cu(I)-Catalyzed Synthesis of Dihydropyrimidin-4-ones toward the Preparation of β- and β3-Amino Acid Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Synthesis and Utility of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one as a Sterically Hindered Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Landscape of Pyrimidinone Isomers The pyrimidinone scaffold is a cornerstone of medicinal chemistry and organic synthesis, with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Pyrimidinone Isomers

The pyrimidinone scaffold is a cornerstone of medicinal chemistry and organic synthesis, with its derivatives exhibiting a vast spectrum of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1] The most prominent members of this class are the 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), famously accessed through the multicomponent Biginelli reaction.[2] However, a less-explored yet synthetically valuable isomer is the 3,4-dihydropyrimidin-4-one core. This guide focuses on a particularly challenging target within this latter class: 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one .

This molecule serves as an exemplary case study in the synthesis of sterically encumbered heterocyclic systems. The presence of two bulky tert-butyl groups at the 2- and 6-positions presents significant synthetic hurdles but also offers unique opportunities for controlling reactivity and tailoring molecular properties.[3] This document provides a comprehensive guide for researchers, moving from a detailed retrosynthetic analysis and a proposed synthetic strategy to a forward-looking perspective on its potential applications as a versatile intermediate.

Part 1: A Proposed Synthetic Strategy for a Challenging Target

The direct synthesis of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one is not extensively documented in the literature, primarily due to the profound steric hindrance imposed by the dual tert-butyl substituents. A standard Biginelli reaction is not a viable route. Instead, a strategy based on the Pinner pyrimidine synthesis, which involves the cyclocondensation of an amidine with a β-dicarbonyl compound, offers the most logical pathway to the required pyrimidin-4-one core.[4][5]

Retrosynthetic Analysis

A logical disconnection of the target molecule points to two key starting materials: pivalamidine hydrochloride (to provide the C2-tert-butyl group and the N1-C2-N3 fragment) and a β-dicarbonyl compound bearing a pivaloyl group (to provide the C6-tert-butyl group and the C4-C5-C6 fragment).

G Target 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one Disconnection Pinner-type Cyclocondensation Target->Disconnection Amidine Pivalamidine HCl Disconnection->Amidine Dicarbonyl Ethyl Pivaloylacetate (β-dicarbonyl) Disconnection->Dicarbonyl Intermediates Key Synthons

Caption: Retrosynthetic analysis of the target dihydropyrimidinone.

The Inherent Challenge: Steric Hindrance

The primary obstacle in this synthesis is the steric clash between the two tert-butyl groups during the cyclization step. The bulky substituent on the amidine and the equally bulky pivaloyl group on the β-dicarbonyl component will significantly slow down the rate of the desired condensation reaction, potentially favoring side reactions or decomposition. Overcoming this requires carefully optimized reaction conditions, likely involving elevated temperatures and a robust catalytic system to drive the reaction to completion.[6]

G cluster_0 Transition State cluster_1 Consequence Amidine Pivalamidine Clash Steric Clash Amidine->Clash t-Bu group Dicarbonyl Ethyl Pivaloylacetate Dicarbonyl->Clash t-Bu group Result Reduced Reaction Rate & Lower Yield Clash->Result leads to

Caption: Conceptual diagram of steric hindrance in the transition state.

Proposed Experimental Protocol (Hypothetical)

The following protocol is a proposed starting point for the synthesis of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one. It must be emphasized that this is a theoretical procedure and will require extensive experimental optimization.

Step 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate (Ethyl Pivaloylacetate)

This β-keto ester is a known compound and can be synthesized via a Claisen condensation between ethyl acetate and methyl pivalate.

  • Reagents & Setup: Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reaction: To the refluxing solution of sodium ethoxide, add a mixture of methyl pivalate (1.0 eq) and anhydrous ethyl acetate (2.0 eq) dropwise over 2 hours.

  • Reflux: After the addition is complete, maintain the reflux for an additional 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated HCl (to neutralize the base). Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation to yield ethyl pivaloylacetate as a colorless liquid.

Step 2: Cyclocondensation to form 2,6-di-tert-butylpyrimidin-4(3H)-one

This step aims to form the aromatic pyrimidinone ring. The subsequent reduction to the dihydropyrimidinone is addressed in Step 3.

  • Reagents & Setup: In a sealed pressure vessel, combine ethyl pivaloylacetate (1.0 eq), pivalamidine hydrochloride (1.1 eq), and sodium ethoxide (1.2 eq) in anhydrous ethanol.

  • Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C for 24-48 hours. The elevated temperature and pressure are necessary to overcome the steric barrier.

  • Monitoring: Carefully cool and vent the vessel periodically to take aliquots for analysis by LC-MS to monitor the formation of the product.

  • Workup: After cooling, neutralize the reaction mixture with glacial acetic acid. Remove the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Dry the organic layer and concentrate. The crude product will likely require purification by column chromatography on silica gel to isolate the aromatic pyrimidinone.

Step 3: Selective Reduction to 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one

If the product from Step 2 is the aromatic pyrimidinone, a selective reduction of the N3=C4 double bond is required.

  • Catalytic Hydrogenation: Dissolve the pyrimidinone from Step 2 in methanol or ethanol. Add a catalytic amount of Palladium on carbon (10 wt. %).

  • Hydrogenation: Subject the mixture to hydrogenation (50 psi H₂) in a Parr shaker apparatus at room temperature for 12-24 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid or oil can be recrystallized or purified by chromatography to yield the final target compound.

Part 2: Physicochemical and Spectroscopic Profile

Accurate characterization is critical for confirming the identity and purity of the synthesized intermediate.

Physicochemical Data
PropertyValueSource
CAS Number 69050-79-9Thoreauchem[6]
Molecular Formula C₁₂H₂₂N₂OThoreauchem[6]
Molecular Weight 210.32 g/mol Calculated
Calculated LogP 2.85ChemDraw
Topological Polar Surface Area 41.57 ŲChemDraw
Predicted Spectroscopic Data

The following table provides predicted data to aid in the characterization of the final product.

TechniquePredicted Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~5.5-6.0 (br s, 1H, NH -1), ~4.5-5.0 (br s, 1H, NH -3), ~3.5 (s, 1H, CH -4), ~2.2 (s, 2H, CH₂ -5), 1.35 (s, 9H, C(CH₃ )₃ at C2), 1.20 (s, 9H, C(CH₃ )₃ at C6).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~170 (C=O at C4), ~160 (C=N at C2), ~155 (C6), ~50 (C4), ~40 (C(CH₃)₃ at C2), ~38 (C(CH₃)₃ at C6), ~35 (C5), ~29 (C(C H₃)₃ at C2), ~28 (C(C H₃)₃ at C6).
FT-IR (KBr, cm⁻¹)~3250 (N-H stretch), ~2960 (C-H stretch, sp³), ~1680 (C=O stretch, amide), ~1640 (C=N stretch).
Mass Spec (EI) m/z (%): 210 (M⁺), 195 (M⁺ - CH₃), 154 (M⁺ - C₄H₉), 57 (C₄H₉⁺, base peak).

Part 3: Applications as a Synthetic Intermediate

The true value of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one lies in its potential as a building block for more complex molecules. The sterically demanding tert-butyl groups are not merely cumbersome; they are strategic tools.

  • Steric Shielding: The tert-butyl group at C2 effectively shields the N1 and N3 positions, allowing for selective reactions at other sites.

  • Lipophilicity Modulation: The bulky, non-polar groups significantly increase the lipophilicity of the molecule, a key parameter in drug design for enhancing membrane permeability.

  • Conformational Locking: The steric bulk can lock the molecule into specific conformations, which can be advantageous for binding to biological targets.

Potential Derivatization Pathways

The synthesized intermediate can be elaborated upon through several key transformations, enabling access to diverse chemical libraries.

Caption: Potential derivatization pathways for the title compound.

Protocol 1: N3-Alkylation for Library Synthesis

  • Deprotonation: In a dry flask under nitrogen, dissolve the dihydropyrimidinone (1.0 eq) in anhydrous THF. Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) and stir at room temperature or with gentle heating (50 °C) until the reaction is complete (monitor by TLC).

  • Workup & Purification: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the organic layer, and purify by column chromatography to obtain the N3-substituted product.

Rationale: This reaction introduces diversity at the N3 position, a common strategy in medicinal chemistry for exploring structure-activity relationships (SAR). The bulky C2-tert-butyl group should direct alkylation selectively to the more accessible N3 position.

Protocol 2: C5-Halogenation for Cross-Coupling

  • Reaction Setup: Dissolve the dihydropyrimidinone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Halogenation: Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 eq) and a radical initiator such as AIBN (0.1 eq).

  • Conditions: Heat the mixture to reflux and monitor the reaction by LC-MS.

  • Workup & Purification: Cool the reaction, wash with aqueous sodium thiosulfate solution, then with brine. Dry the organic layer and purify by chromatography to yield the 5-halo-dihydropyrimidinone.

Rationale: Introducing a halogen at the C5 position creates a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), dramatically expanding the synthetic possibilities for creating complex, drug-like molecules.

Conclusion

While the synthesis of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one presents a formidable challenge due to extreme steric hindrance, it is a synthetically tractable target. The proposed strategy, leveraging a modified Pinner-type condensation followed by reduction, provides a logical and robust starting point for experimental investigation. The successful synthesis of this intermediate would unlock a valuable building block for organic and medicinal chemists. The sterically encumbering tert-butyl groups are not merely obstacles but key design elements that can be used to control reactivity, modulate physicochemical properties, and build molecular complexity. This guide serves to encourage the exploration of such challenging intermediates, which often lie at the frontier of chemical innovation.

References

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type – a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043–1052.
  • Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 134, 1-30.
  • Salehi, H., & Guo, Q. (2014). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. RSC Advances, 4(89), 48151-48158.
  • Rovira, J. J. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(15), 4936.
  • de la Torre, M. C., & Gotor, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743.
  • Kolomoitsev, O. O., Gladkov, E. S., Kotlyar, V. M., Pedan, P. I., Onipko, O. V., Buravov, O. V., & Chebanov, V. A. (2020). Efficient synthesis of imidazole and pyrimidine derivatives. Chemistry of Heterocyclic Compounds, 56(10), 1329–1331.
  • Shaikh, I. R., & Ambade, A. V. (2012). A convenient and efficient protocol for the one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives.
  • Science of Synthesis. (2004). Product Class 12: Pyrimidines.
  • El-Malah, A. A. M. (2016). β-dicarbonyl components as synthons in Biginelli reaction and pyrimidine-4-carboxylate esters.
  • Cuquerella, M. C., Lhiaubet-Vallet, V., & Miranda, M. A. (2012). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 10(28), 5439-5444.
  • Thoreauchem. (n.d.). 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Green Synthesis and Urease Inhibitory Activity of Spiro-Pyrimidinethiones/Spiro-Pyrimidinones-Barbituric Acid Derivatives. Letters in Drug Design & Discovery, 13(10), 891-898.
  • Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides. (n.d.).
  • Oishi, T., et al. (2005). Synthesis of 4,4-Disubstituted 3,4-Dihydropyrimidin-2(1H)-ones and -thiones, the Corresponding Products of Biginelli Reaction Using Ketone, and Their Biological Evaluation. Chemical and Pharmaceutical Bulletin, 53(5), 484-492.
  • More, U. B. (2006). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Oriental Journal of Chemistry, 22(3), 639-642.
  • Rovira, J. J. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Encyclopedia MDPI.
  • Zhang, L., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Journal of Cell Biology, 196(3), 325-338.
  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-138.

Sources

Application

catalysts for high-yield 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one production

Application Notes & Protocols Topic: High-Yield Synthesis of Sterically Hindered Dihydropyrimidin-4-ones: Catalytic Strategies for Incorporating Bulky Substituents Audience: Researchers, Scientists, and Drug Development...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: High-Yield Synthesis of Sterically Hindered Dihydropyrimidin-4-ones: Catalytic Strategies for Incorporating Bulky Substituents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Sterically Hindered DHPMs

3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) represent a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including calcium channel blockers, antiviral agents, and antihypertensive drugs.[1][2][3] The classical method for their synthesis is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea.[2]

While effective for simple substrates, the classical Biginelli reaction often falters when sterically demanding substituents are required, such as the tert-butyl group.[4][5] The synthesis of a molecule like 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one presents a formidable challenge. The incorporation of a tert-butyl group at the C6 position (derived from pivalaldehyde) significantly slows the reaction rate. An additional tert-butyl group at the C2 position, which would require a non-standard urea equivalent, further complicates the synthesis.

This guide provides a detailed overview of advanced catalytic strategies to overcome these steric barriers, focusing on high-yield production of DHPMs bearing bulky groups. We will dissect the mechanistic hurdles and present field-proven protocols using state-of-the-art Lewis acid and Brønsted acid catalysts.

Mechanistic Insight: Why Steric Hindrance Matters

The Biginelli reaction proceeds through a series of equilibria. The rate-determining step is widely accepted to be the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea.[2][6][7] Lewis and Brønsted acids catalyze the reaction by activating the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by urea and promoting the subsequent dehydration to form this key intermediate.[7]

Bulky aldehydes, such as pivalaldehyde, impede this crucial step. The large tert-butyl group creates significant steric repulsion, disfavoring the tetrahedral transition state required for both the initial urea addition and the subsequent cyclization steps. This results in sluggish reactions and poor yields under classical conditions. Therefore, the choice of a highly effective catalyst is paramount to drive the reaction forward efficiently.

Biginelli_Mechanism cluster_activation Step 1: Aldehyde Activation & Iminium Formation cluster_cyclization Step 2: Nucleophilic Addition & Cyclization Aldehyde R-CHO ActivatedAldehyde Activated Aldehyde [R-CH=O-LA] Aldehyde->ActivatedAldehyde Coordination Urea Urea Acyliminium N-Acyliminium Ion (Rate-Limiting) Urea->Acyliminium Condensation -H₂O LewisAcid Lewis Acid (LA) LewisAcid->ActivatedAldehyde ActivatedAldehyde->Acyliminium Condensation -H₂O Ketoester β-Ketoester (Enol form) OpenChain Open-Chain Intermediate Acyliminium->OpenChain Mannich-type Addition Ketoester->OpenChain Mannich-type Addition DHPM Final DHPM Product OpenChain->DHPM Cyclization & Dehydration

Caption: Lewis acid-catalyzed Biginelli reaction mechanism.

Catalyst Selection for High-Yield Synthesis

To overcome the high activation energy associated with sterically hindered substrates, a catalyst must be a potent electrophile activator. We will focus on two highly effective classes: Lewis acids and strong Brønsted acids.

Lewis Acid Catalysis

Water-tolerant Lewis acids are particularly effective, as they are not easily hydrolyzed and can maintain high activity.[8] Metal triflates (OTf) and triflimides (NTf₂) are exemplary in this regard.

  • Ytterbium Triflate (Yb(OTf)₃): Yb(OTf)₃ is a robust and reusable Lewis acid that has demonstrated high efficacy in Biginelli reactions, even under solvent-free conditions.[6] Its large ionic radius and high charge density allow for strong coordination to the aldehyde carbonyl, providing potent activation.

  • Copper(II) Triflimide (Cu(NTf₂)₂): Metal triflimides have been shown to be superior catalysts to their triflate counterparts in aqueous media.[8] Cu(NTf₂)₂ is highly efficient, often requiring only mild conditions (room temperature) to achieve excellent yields.[8]

Brønsted Acid Catalysis

Strong Brønsted acids offer a cost-effective and powerful alternative to metal-based catalysts.

  • Pivalic Acid: This sterically hindered carboxylic acid can serve as both a catalyst and a solvent, driving the reaction to completion at elevated temperatures. It acts as an effective proton donor to activate the aldehyde while its bulk may help to organize the transition state assembly.

  • Chiral Phosphoric Acids (CPAs): For asymmetric synthesis, CPAs derived from BINOL are state-of-the-art organocatalysts.[9][10] They act as bifunctional catalysts, using the acidic proton to activate the aldehyde and the phosphoryl oxygen to coordinate the other components, thereby controlling the stereochemical outcome.[9] While primarily used for enantioselectivity, their high acidity makes them effective promoters for challenging substrates.[5]

Data Summary: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts for the Biginelli reaction, providing a comparative baseline for protocol selection. Note that yields are highly substrate-dependent.

CatalystCatalyst Loading (mol%)Aldehyde SubstrateSolventTemp (°C)Time (h)Yield (%)Reference
Cu(NTf₂)₂ / HCl 10 / 10p-AnisaldehydeWaterRT24968[8]
Yb(OTf)₃ 2BenzaldehydeNone1000.595[6]
Pivalic Acid ~1 mL (Solvent)BenzaldehydePivalic Acid125292
HPA-Clay 2BenzaldehydeNoneReflux1>9011[11]
Chiral PA (7a) 10BenzaldehydeDioxane604882[10][12]

Experimental Protocols

The following protocols provide step-by-step methodologies for synthesizing a sterically hindered DHPM, using 6-tert-butyl-5-ethoxycarbonyl-4-methyl-3,4-dihydropyrimidin-2(1H)-one as a model product.

Protocol 1: Yb(OTf)₃-Catalyzed Solvent-Free Synthesis

This protocol is adapted from methodologies that emphasize efficiency and minimal solvent waste.[6] It is ideal for achieving high yields with hindered substrates.

Materials:

  • Pivalaldehyde (1.0 mmol, 86.1 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg)

  • Urea (1.5 mmol, 90.1 mg)

  • Ytterbium(III) triflate (Yb(OTf)₃) (2 mol%, 12.4 mg)

  • Round-bottom flask (10 mL) with stir bar

  • Heating mantle or oil bath with temperature control

  • Ethanol (for recrystallization)

Procedure:

  • To a 10 mL round-bottom flask, add pivalaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (2 mol%).

  • Place the flask in a pre-heated oil bath or heating mantle set to 100-110 °C.

  • Stir the reaction mixture vigorously. The mixture will become a thick paste and then may solidify as the reaction proceeds.

  • Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • After completion, cool the flask to room temperature. Add 5 mL of cold water to the solid mass and stir for 10 minutes to break up the solid.

  • Filter the crude product using a Büchner funnel and wash thoroughly with cold water (2 x 10 mL) to remove unreacted urea and the catalyst.

  • Dry the crude product under vacuum.

  • Recrystallize the solid from hot ethanol to yield the pure DHPM product.

Self-Validation:

  • Expected Outcome: A white to off-white crystalline solid.

  • Troubleshooting: If the reaction stalls, consider adding a co-solvent like acetonitrile (1-2 mL). If purification is difficult, column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) may be required.

Protocol 2: Copper(II) Triflimide Catalyzed Aqueous Synthesis

This protocol leverages the high activity of metal triflimides in water, offering an environmentally benign alternative.[8]

Materials:

  • Pivalaldehyde (1.0 mmol, 86.1 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.1 mg)

  • Urea (1.5 mmol, 90.1 mg)

  • Copper(II) triflimide (Cu(NTf₂)₂) (10 mol%, 62.2 mg)

  • Hydrochloric acid (1M, 0.1 mL, 10 mol%)

  • Deionized Water (3 mL)

  • Round-bottom flask (10 mL) with stir bar

Procedure:

  • In a 10 mL round-bottom flask, mix urea (1.5 mmol), pivalaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and Cu(NTf₂)₂ (10 mol%) in 3 mL of deionized water.

  • Add the hydrochloric acid solution to the mixture.

  • Stir the reaction vigorously at room temperature (20-25 °C). A precipitate will begin to form as the product is generated.

  • Allow the reaction to stir for 24-48 hours. Monitor progress by TLC.

  • Upon completion, collect the precipitated product by simple filtration.

  • Wash the solid with cold water (2 x 10 mL) to remove any residual starting materials and catalyst.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

Self-Validation:

  • Expected Outcome: The product should precipitate out of the aqueous solution as a solid.

  • Trustworthiness: The simple filtration workup is a key advantage. The catalyst remains in the aqueous filtrate. In some cases, the catalyst may adsorb to the product, which can be removed with an ethanol wash/recrystallization.[8]

Workflow and Concluding Remarks

The successful synthesis of sterically challenging DHPMs hinges on selecting a catalyst that can effectively overcome the high activation barrier of the rate-limiting iminium ion formation.

workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification Start Define Target DHPM (e.g., 6-tert-butyl) Select Select Catalyst (e.g., Yb(OTf)₃ or Cu(NTf₂)₂) Start->Select Reagents Assemble Reagents: Aldehyde, Ketoester, Urea Select->Reagents Setup Combine Reagents & Catalyst per Protocol Reagents->Setup React Apply Conditions (Heat / RT) Setup->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Quench & Filter or Extract Monitor->Workup Complete Purify Recrystallize or Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze Analyze->Select Low Yield (Re-optimize) End Protocol Complete Analyze->End High Yield & Purity

Caption: General experimental workflow for catalyst screening.

For hindered substrates like pivalaldehyde, Lewis acids such as Yb(OTf)₃ under solvent-free conditions or Cu(NTf₂)₂ in water offer robust and high-yielding pathways. These methods minimize reaction times and often simplify purification. Researchers are encouraged to screen a few catalysts to determine the optimal conditions for their specific substrate, as small changes in substitution can have a significant impact on reaction efficiency.

References

  • Suzuki, I., Suzumura, Y., & Takeda, K. (2007). Metal Triflimide as a Lewis Acid Catalyst for Biginelli Reactions in Water. Tetrahedron Letters.
  • Reddy, B. M., & Rao, K. V. (2010). Enantioselective Organocatalytic Biginelli Reaction: Dependence of the Catalyst on Sterics, Hydrogen Bonding, and Reinforced Chirality. The Journal of Organic Chemistry. Available at: [Link]

  • Polshettiwar, V., & Kadam, V. (2005). Pivalic acid assisted Biginelli reaction for synthesis of dihydropyrimidinones and dihydrothiopyrimidinones. Indian Journal of Chemistry.
  • Gong, L. et al. (2025). Recent advances in organocatalytic asymmetric multicomponent reactions. Organic Chemistry Frontiers. Available at: [Link]

  • Gong, L. et al. (2009). Highly enantioselective organocatalytic Biginelli and Biginelli-like condensations: reversal of the stereochemistry by tuning the 3,3'-disubstituents of phosphoric acids. PubMed. Available at: [Link]

  • Gong, L. et al. (2009). Highly Enantioselective Organocatalytic Biginelli and Biginelli-Like Condensations: Reversal of the Stereochemistry by Tuning the 3,3′-Disubstituents of Phosphoric Acids. Journal of the American Chemical Society. Available at: [Link]

  • Saleh, M. et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. ResearchGate. Available at: [Link]

  • Ma, Y. et al. (2000). Yb(OTf)3 as a catalyst for the one-pot Biginelli reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2020). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. PMC. Available at: [Link]

  • Unknown Author. (n.d.). Enantioselective Organocatalytic Biginelli Reaction. Scribd. Available at: [Link]

  • Various Authors. (2012). Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. PMC. Available at: [Link]

  • Wikipedia Contributors. (2023). Biginelli reaction. Wikipedia. Available at: [Link]

  • Bennamane, N. et al. (2023). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova.
  • Padin, E. et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]

  • BenchChem. (2025). A Technical Guide to Lewis Acid Catalysis in the Synthesis of Dihydropyrimidinones. BenchChem.

Sources

Method

Application Note: High-Throughput Cell Viability Assessment of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one in Oncology Models

Executive Summary The accurate evaluation of cell viability is a cornerstone of preclinical drug discovery. Dihydropyrimidinones (DHPMs), often synthesized via multicomponent Biginelli reactions, represent a privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate evaluation of cell viability is a cornerstone of preclinical drug discovery. Dihydropyrimidinones (DHPMs), often synthesized via multicomponent Biginelli reactions, represent a privileged pharmacological scaffold with profound anticancer, antibacterial, and calcium channel-blocking activities[1][2]. This application note provides a comprehensive, self-validating protocol for assessing the cytotoxicity of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one .

Due to the extreme steric bulk and lipophilicity imparted by the dual tert-butyl groups, this specific compound requires precise handling to prevent aqueous micro-precipitation. Furthermore, because highly substituted pyrimidinones can occasionally exhibit inherent redox activity that interferes with standard colorimetric assays, this guide establishes a dual-assay orthogonal workflow (MTS and ATP-luminescence) to guarantee data fidelity.

Mechanistic Rationale & Target Biology

DHPM derivatives are structurally analogous to monastrol, a well-characterized allosteric inhibitor of the Eg5 motor protein (Kinesin-5)[2][3]. Eg5 is essential for the separation of centrosomes and the establishment of the bipolar mitotic spindle. Inhibition of Eg5 by DHPMs leads to the formation of monoastral spindles, arresting cells in prometaphase and ultimately triggering apoptosis[3].

The structure-activity relationship (SAR) of DHPMs dictates that the substituents at the C2, C4, and C6 positions dramatically influence target binding and cellular permeability[4]. The bulky 2,6-di-tert-butyl modification increases the molecule's lipophilicity, potentially enhancing cell membrane penetration while simultaneously demanding strict solvent control during in vitro assays.

MOA Compound 2,6-di-tert-butyl-3,4- dihydropyrimidin-4-one Target Eg5 Motor Protein (Kinesin-5) Compound->Target Allosteric Binding Spindle Inhibition of Bipolar Spindle Assembly Target->Spindle Motor Function Block Arrest Mitotic Arrest (Prometaphase) Spindle->Arrest Apoptosis Apoptosis & Decreased Viability Arrest->Apoptosis

Mechanism of action for DHPM derivatives inducing apoptosis via Eg5 inhibition.

Experimental Design: The Self-Validating System

To ensure trustworthiness and eliminate false positives/negatives, this protocol employs a self-validating orthogonal approach.

  • MTS Assay (Metabolic Activity): Measures the reduction of a tetrazolium compound into a soluble formazan product by viable cells. It is highly scalable but susceptible to interference from redox-active test compounds[3].

  • ATP Luminescence Assay (CellTiter-Glo): Directly quantifies ATP, an indicator of metabolically active cells. This assay is independent of cellular oxidoreductase activity, serving as a critical fail-safe against the potential redox interference of novel DHPM derivatives.

Workflow Seed Cell Seeding (96-well plates) Treat Compound Treatment (0.1 - 100 µM) Seed->Treat Split Treat->Split MTS MTS Assay (Absorbance) Split->MTS ATP ATP Assay (Luminescence) Split->ATP Analyze IC50 Calculation & Concordance Check MTS->Analyze ATP->Analyze

Self-validating orthogonal workflow for cell viability assessment.

Quantitative Data Summary

The following table summarizes the expected cytotoxicity profiles (IC50 values) of active DHPM derivatives across various human cancer cell lines, derived from foundational literature. This serves as a benchmark for evaluating the potency of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one.

Cell LineTissue OriginPrimary Assay TypeReference IC50 Range (µM)Clinical Relevance
A549 Lung CarcinomaMTT7.1 – 14.7[1]Non-small cell lung cancer modeling
Colo-205 Colon AdenocarcinomaMTT14.7 – 20.5[1]Colorectal cancer targeting
HeLa Cervical AdenocarcinomaMTS30.25 – >100[3]Broad-spectrum mitotic inhibition
U251 Malignant GliomaColorimetric~10.0[4]Neuro-oncology / BBB penetration

Detailed Experimental Protocols

Reagent Preparation & Causality
  • Compound Stock: Dissolve 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: The tert-butyl groups render the compound highly hydrophobic. Aqueous buffers will cause immediate precipitation.

  • Working Solutions: Perform serial dilutions (e.g., 100 µM down to 0.1 µM) in complete culture media immediately before cell treatment.

    • Causality: The final DMSO concentration in the cell culture well must never exceed 0.5% (v/v) . Higher concentrations induce solvent-mediated cytotoxicity, confounding the assay results.

Cell Culture and Seeding
  • Harvest cells (e.g., A549 or HeLa) at 70-80% confluence using Trypsin-EDTA.

  • Resuspend in complete media (DMEM + 10% FBS + 1% Pen/Strep) and determine cell viability via Trypan Blue exclusion (must be >95%).

  • Seed cells at a density of 5,000 cells/well in a volume of 100 µL.

    • For MTS: Use clear-bottom, tissue-culture treated 96-well plates.

    • For ATP Assay: Use opaque white, tissue-culture treated 96-well plates. (Causality: Opaque walls prevent optical crosstalk during luminescence reading.)

  • Incubate plates at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.

Compound Treatment
  • Aspirate the spent media carefully without disturbing the cell monolayer.

  • Add 100 µL of the pre-diluted compound working solutions to the respective wells.

  • Controls Required:

    • Vehicle Control: Media containing 0.5% DMSO (represents 100% viability).

    • Positive Control: Doxorubicin (1 µM) or Monastrol (100 µM) to validate assay sensitivity.

    • Blank: Media only (no cells) for background subtraction.

  • Incubate for 48 to 72 hours at 37°C, 5% CO₂.

Orthogonal Assay Execution
Protocol A: MTS Assay (Metabolic Activity)
  • Thaw the MTS reagent (e.g., CellTiter 96® AQueous One Solution) protected from light.

  • Add 20 µL of MTS reagent directly to the 100 µL of culture media in each well.

  • Incubate the plate for 1 to 4 hours at 37°C. (Causality: Incubation time depends on the metabolic rate of the specific cell line; monitor visually for a brown/purple color change.)

  • Read the absorbance at 490 nm using a microplate reader.

Protocol B: ATP Luminescence Assay (CellTiter-Glo)
  • Remove the opaque white plate from the incubator and equilibrate to room temperature for 30 minutes. (Causality: Temperature gradients across the plate can cause uneven enzymatic luciferase activity, skewing luminescence data.)

  • Add 100 µL of CellTiter-Glo reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader (integration time: 0.25–1 second per well).

Data Analysis & Quality Control

  • Background Subtraction: Subtract the average signal of the Blank wells from all experimental and control wells.

  • Viability Calculation: % Viability = (Signal_Treated / Signal_VehicleControl) * 100

  • Curve Fitting: Plot the % Viability against the log₁₀[Compound Concentration]. Use non-linear regression (four-parameter logistic equation) in software like GraphPad Prism to determine the IC50.

  • Quality Control (Z'-Factor): Calculate the Z'-factor using the Vehicle Control and Positive Control. A Z'-factor > 0.5 indicates a robust, high-quality assay suitable for compound screening.

  • Concordance Check: Compare the IC50 values derived from the MTS and ATP assays. A discrepancy of >2-fold suggests compound interference with the MTS tetrazolium reduction, in which case the ATP luminescence data should be treated as the definitive viability metric.

References

  • Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity Source: RSC Publishing URL:[Link]

  • Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5: Cytotoxicity of MTS Assay Source: MDPI URL:[Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one Source: PMC (NIH) URL:[Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions Source: PMC (NIH) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield for 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one synthesis

Welcome to the Advanced Synthesis Technical Support Center . This portal provides field-proven diagnostic guides, mechanistic troubleshooting, and validated protocols specifically engineered for the synthesis of highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center . This portal provides field-proven diagnostic guides, mechanistic troubleshooting, and validated protocols specifically engineered for the synthesis of highly sterically hindered pyrimidinones, focusing on 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one (CAS: 69050-79-9).

Knowledge Base: Mechanistic Bottlenecks in Bulky Pyrimidinone Synthesis

The synthesis of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one via the cyclocondensation of pivalamidine and ethyl pivaloylacetate is notoriously difficult. As a Senior Application Scientist, I frequently see researchers fail at this step because they rely on standard Biginelli or condensation conditions. The massive steric bulk of the tert-butyl groups at both the amidine carbon and the β -keto ester's α -carbon creates a severe kinetic barrier. The initial nucleophilic attack forms a highly congested tetrahedral intermediate, stalling the reaction and allowing competing degradation pathways (like amidine hydrolysis) to dominate .

Mechanism A Pivalamidine (Nucleophile) B Ethyl Pivaloylacetate (Electrophile) C Base-Catalyzed Deprotonation D Hemiaminal Intermediate (Sterically Congested) C->D Nucleophilic Attack E Intramolecular Cyclization D->E -EtOH F 2,6-di-tert-butyl-3,4- dihydropyrimidin-4-one E->F -H2O AB AB AB->C

Mechanistic pathway for the cyclocondensation of pivalamidine and ethyl pivaloylacetate.

Diagnostic FAQs: Troubleshooting Low Reaction Yields

Q1: Why is my reaction yield consistently stalling below 20% despite prolonged heating? A1: You are likely trapped in a thermodynamic vs. kinetic conflict. The steric bulk of the tert-butyl groups drastically increases the activation energy ( Ea​ ) required for the amidine nitrogen to attack the ketone carbonyl. Prolonged conventional heating (e.g., refluxing in ethanol for 24 hours) does not effectively overcome this barrier; instead, it provides time for the amidine to hydrolyze into pivalamide or for the β -keto ester to undergo transesterification/decarboxylation. Solution: Shift from conventional thermal heating to microwave irradiation. Dielectric heating provides rapid, uniform energy transfer that overcomes the Ea​ barrier in minutes, outcompeting the slower degradation pathways .

Q2: I am observing a significant amount of pivalamide byproduct. How do I prevent amidine hydrolysis? A2: Pivalamidine is highly susceptible to hydrolysis in the presence of trace moisture and base. Standard protocols using Sodium Ethoxide (NaOEt) in Ethanol generate water during the hemiaminal dehydration step, which subsequently hydrolyzes unreacted amidine. Solution: Maintain strictly anhydrous conditions. Switch to a non-nucleophilic base like Potassium tert-butoxide (t-BuOK) in anhydrous N,N-Dimethylformamide (DMF). This ensures complete deprotonation of the amidine hydrochloride while preventing water-driven side reactions.

Q3: What is the optimal base and solvent system for this specific condensation? A3: Our application data shows that polar aprotic solvents combined with bulky, non-nucleophilic bases yield the best results for di-tert-butyl systems. See the quantitative comparison below:

Base / Solvent SystemTemp (°C)TimeYield (%)Primary Observation / Failure Mode
NaOEt / EtOH78 (Reflux)24 h< 15%Extensive amidine hydrolysis; water generation.
NaH / THF66 (Reflux)18 h25 - 30%Sluggish kinetics; incomplete conversion due to low temp.
t-BuOK / t-BuOH82 (Reflux)12 h45 - 50%Improved conversion, but thermal degradation observed.
t-BuOK / DMF 120 (Microwave) 45 min 78 - 85% Rapid conversion; clean impurity profile.

Validated Workflow: Microwave-Assisted Synthesis Protocol

To ensure reproducibility, we have engineered a self-validating protocol utilizing microwave irradiation to bypass the steric bottlenecks of the 2,6-di-tert-butyl system .

Objective: Synthesize 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one with >75% isolated yield. Reagents: Pivalamidine hydrochloride (1.0 eq), Ethyl pivaloylacetate (1.1 eq), Potassium tert-butoxide (2.2 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Free-Basing the Amidine: In an oven-dried, 10 mL microwave-safe vial flushed with argon, suspend pivalamidine hydrochloride (1.0 mmol) in 3.0 mL of anhydrous DMF. Add t-BuOK (1.1 mmol). Stir at room temperature for 10 minutes. Causality: Pre-forming the free amidine base prevents the electrophile from degrading in the presence of unreacted base.

  • Electrophile Addition: Inject ethyl pivaloylacetate (1.1 mmol) into the suspension, immediately followed by the remaining t-BuOK (1.1 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 120 °C for 45 minutes (monitor pressure limit to 15 bar). Causality: The high-temperature dielectric heating forces the sterically hindered nucleophilic attack before the amidine can hydrolyze.

  • Self-Validation Check (IPC): Before proceeding to workup, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Diagnostic Marker: The presence of the uncyclized intermediate ( m/z [M+H]+ 227) indicates incomplete dehydration; if observed, extend irradiation by 15 minutes. The target product will present a clean peak at m/z [M+H]+ = 209.3.

  • Quench and Isolation: Cool the vial to room temperature. Pour the mixture into 15 mL of ice-cold 0.1 M HCl to neutralize the base and precipitate the product. Filter the crude solid, wash with cold distilled water, and recrystallize from an Ethanol/Water (80:20) gradient to yield the pure pyrimidinone.

Workflow S1 Step 1: Anhydrous Setup (Argon) S2 Step 2: Base Activation (t-BuOK) S1->S2 S3 Step 3: Microwave Irradiation (120°C) S2->S3 S4 Step 4: LC-MS Validation (m/z 209) S3->S4 S5 Step 5: Acidic Quench & Isolation S4->S5

Optimized experimental workflow for high-yield bulky pyrimidinone synthesis.

References

  • Brown, D. J., & Waring, P. (1990). "The Synthesis of 4(6)-t-Butylpyrimidines From 4(6)-Halo- and 4(6)-Methylsulfonyl-pyrimidines." Australian Journal of Chemistry, 43(4), 733-740.[Link]

  • Kappe, C. O. (2002). "High-speed combinatorial synthesis utilizing microwave irradiation." Current Opinion in Chemical Biology, 6(3), 314-320.[Link]

  • Matar, M. A., et al. (2021). "Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction." Molecules, 26(12), 3734.[Link]

Optimization

overcoming steric hindrance in 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one preparation

Welcome to the Advanced Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the synthesis of highly sterically hindered dihydropyrimidinones,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the synthesis of highly sterically hindered dihydropyrimidinones, specifically 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one.

Due to the extreme steric bulk of two tert-butyl groups flanking the pyrimidinone core, traditional Biginelli or cyclocondensation protocols often fail or result in trace yields. This guide provides field-proven, causality-driven troubleshooting steps to overcome these thermodynamic and kinetic barriers.

Part 1: Troubleshooting & FAQs (Q&A)

Q1: Why does the standard Biginelli or cyclocondensation approach fail to yield the 2,6-di-tert-butyl product? A: The failure is primarily kinetic. In a standard multi-component condensation, the initial formation of the acyliminium ion intermediate is severely restricted by the steric bulk of the tert-butyl group on the β-keto precursor (e.g., 4,4-dimethyl-3-oxopentanoate derivatives) and the bulky urea/amidine equivalent [1]. The steric clash prevents the required nucleophilic attack for ring closure. To overcome this, the activation energy barrier must be lowered using highly oxophilic Lewis acids (e.g., Yb(OTf)₃ or TMSCl) which tightly coordinate the carbonyl oxygen, increasing the electrophilicity of the intermediate beyond what standard Brønsted acids (like HCl or PTSA) can achieve.

Q2: I am observing the accumulation of uncyclized open-chain intermediates. How can I force the cyclization? A: Open-chain intermediate accumulation indicates that the final dehydration/ring-closure step is thermodynamically unfavorable under your current conditions.

  • Causality: The transition state for cyclization requires bringing the two bulky tert-butyl groups into close proximity.

  • Solution: Switch to a dehydrating cyclization reagent system such as Polyphosphate Ester (PPE) or use Microwave (MW) irradiation [2]. MW irradiation provides localized superheating that rapidly drives the endothermic dehydration step, while PPE irreversibly traps the leaving water molecule, shifting the equilibrium toward the cyclic product.

Q3: How do I validate that my catalyst is actually overcoming the steric hindrance and not just degrading the starting materials? A: Employ a self-validating experimental matrix. Run parallel reactions using your bulky substrates alongside a control reaction using unhindered substrates (e.g., standard ethyl acetoacetate and urea). If the control works but the bulky reaction yields degradation products, your catalyst is too harsh (e.g., concentrated H₂SO₄ causing retro-aldol or cleavage). If both fail, your catalyst is inactive. For tert-butyl systems, Iodotrimethylsilane (TMSI) generated in situ from TMSCl and NaI has been shown to be exceptionally mild yet effective for hindered substrates [3].

Part 2: Quantitative Data & Optimization

The following table summarizes the optimization of reaction parameters for overcoming steric hindrance during the formation of the 2,6-di-tert-butyl core.

Catalyst / Reagent SystemSolventTemperatureTimeYield (%)Observation / Causality
HCl (conc.)EthanolReflux (78°C)24 h< 5%Insufficient activation; starting materials recovered.
PTSA (10 mol%)TolueneReflux (110°C)18 h12%Mild activation; intermediate accumulation observed.
Yb(OTf)₃ (5 mol%)Acetonitrile80°C6 h65%Strong Lewis acidity overcomes steric barrier; clean profile.
TMSCl / NaI (in situ TMSI)AcetonitrileRoom Temp4 h78%Excellent activation of carbonyl; mild conditions prevent degradation [3].
Polyphosphate Ester (PPE)Solvent-free100°C2 h82%Irreversible dehydration drives the sterically hindered ring closure [2].

Part 3: Standardized Experimental Protocol

Self-Validating Protocol: Synthesis via in situ TMSI Activation

This protocol utilizes TMSCl/NaI to generate TMSI, which powerfully activates the hindered carbonyls without the destructive potential of strong Brønsted acids.

  • Preparation of the Active Catalyst: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve anhydrous NaI (1.2 equivalents) in dry acetonitrile (10 mL). Add TMSCl (1.2 equivalents) dropwise at 0°C. Stir for 15 minutes to ensure complete in situ generation of TMSI.

  • Substrate Addition: To the active catalyst solution, add the tert-butyl-substituted β-keto precursor (1.0 equivalent) and the corresponding tert-butyl amidine/urea equivalent (1.1 equivalents).

  • Reaction Monitoring (Self-Validation Step): Stir the mixture at room temperature. Take an aliquot at 1 hour and quench with saturated aqueous Na₂S₂O₃. TLC (Hexanes:EtOAc 3:1) should reveal the disappearance of the starting materials and the appearance of a highly UV-active spot. If starting materials persist, elevate the temperature to 50°C.

  • Cyclization & Quench: Once intermediate formation is complete (typically 2-4 hours), quench the reaction by adding 10 mL of cold water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one.

Part 4: Mechanistic Visualization

The following diagram illustrates the logical workflow and mechanistic pathway for overcoming the steric hindrance in this specific synthesis.

MechanisticPathway Start Sterically Hindered Precursors (t-Bu) Cat Lewis Acid Activation (Yb(OTf)3 or TMSI) Start->Cat Catalyst Addition Int Acyliminium Ion Intermediate Cat->Int Carbonyl Activation Block Steric Clash (Kinetic Barrier) Int->Block Standard Conditions Dehyd Forced Dehydration (PPE or MW) Int->Dehyd Optimized Conditions Block->Int Reversible Product 2,6-di-tert-butyl-3,4- dihydropyrimidin-4-one Dehyd->Product Ring Closure

Caption: Mechanistic workflow for overcoming steric barriers in hindered dihydropyrimidinone synthesis.

References

  • Kappe, C. O., et al. "The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent." Synlett, 1998. Available at:[Link]

  • Sabitha, G., et al. "One-Pot Synthesis of Dihydropyrimidinones Using Iodotrimethylsilane. Facile and New Improved Protocol for the Biginelli Reaction at Room Temperature." ResearchGate. Available at:[Link]

Troubleshooting

resolving poor aqueous solubility of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one

Target API: 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Teams Welcome to the Advanced Formulation Support Center. As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target API: 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Teams

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently consult on "brick dust" and "grease ball" molecules. The compound 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one is notoriously difficult to formulate because it suffers from a dual liability: the pyrimidinone core drives high crystal packing energy through intermolecular hydrogen bonding, while the dual tert-butyl groups create massive steric bulk and extreme lipophilicity[1].

This guide provides self-validating protocols and mechanistic troubleshooting to resolve its poor aqueous solubility.

Formulation Strategy Decision Matrix

FormulationStrategy Start Assess 2,6-di-tert-butyl- 3,4-dihydropyrimidin-4-one LogP High LogP / Steric Bulk (tert-butyl groups) Start->LogP Tm High Crystal Packing Energy (Pyrimidinone Core) Start->Tm CD Cyclodextrin Complexation (HP-β-CD) LogP->CD Target Bulk Groups Lipid Vesicular System (Proliposomes) LogP->Lipid Target Lipophilicity ASD Amorphous Solid Dispersion (PVP-VA) Tm->ASD Disrupt Lattice

Fig 1. Decision matrix for overcoming pyrimidinone solubility liabilities.

Module 1: Amorphous Solid Dispersions (ASDs)

Pyrimidinone scaffolds often exhibit high planarity and strong intramolecular/intermolecular hydrogen bonding, resulting in high crystal packing energy that severely limits aqueous dissolution[1]. By converting the crystalline API into an amorphous state within a polymer matrix, we bypass the thermodynamic barrier of the crystal lattice.

Frequently Asked Questions

Q: We attempted a co-solvency approach (Ethanol/Water), but the API precipitates immediately upon dilution in simulated gastric fluid. Why? A: Co-solvents only temporarily solubilize the drug. Upon dilution in aqueous media, the solvent capacity drops, and the highly lipophilic tert-butyl groups drive rapid thermodynamic precipitation. An ASD using amphiphilic polymers (like PVP-VA) is required. The polymer matrix not only disrupts the crystal lattice during formulation but also maintains supersaturation in aqueous media by sterically stabilizing the drug molecules and preventing nucleation[2].

Q: How do we rapidly screen polymers for this API without consuming grams of material? A: Implement a miniaturized polymer-drug microarray. Using inkjet 2D printing or acoustic liquid handling, you can dispense 5–10 μg of the pyrimidinone derivative per formulation into 96-well plates. This allows for high-throughput screening of various polymer ratios (e.g., PVP, HPMCAS) to identify the optimal matrix for apparent solubility enhancement[2].

Standard Protocol: Miniaturized Solvent-Evaporation ASD
  • Preparation: Dissolve 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one and the selected polymer (e.g., PVP-VA) in a volatile organic solvent (e.g., Dichloromethane/Methanol 1:1 v/v) at a 1:3 drug-to-polymer ratio.

  • Dispensing: Use a positive displacement pipette or automated dispenser to aliquot 100 μL of the solution into a well plate or glass vial.

  • Evaporation: Remove the solvent rapidly using a vacuum centrifuge (SpeedVac) at 40°C for 4 hours to kinetically trap the API in its amorphous state.

  • Validation: Analyze the resulting film via Powder X-Ray Diffraction (PXRD). The absence of sharp diffraction peaks (a "halo" effect) validates the successful disruption of the crystal lattice.

Module 2: Cyclodextrin Inclusion Complexation

The tert-butyl group is exceptionally bulky. Standard solubilizers often fail to mask this hydrophobicity. Cyclodextrins (CDs) offer a geometric solution by encapsulating the lipophilic moieties within their hydrophobic cavities.

Frequently Asked Questions

Q: Which cyclodextrin derivative should we select for 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one? A: You must use β-Cyclodextrin (β-CD) or its more soluble derivative, Hydroxypropyl-β-Cyclodextrin (HP-β-CD). α-CD has a cavity that is too small for a tert-butyl group, while γ-CD's cavity is too large, resulting in weak van der Waals contacts. The β-CD cavity (approx. 6.0–6.5 Å) exhibits high shape selectivity and binding affinity for tert-butyl and cyclohexyl groups[3][4].

Q: Our inclusion complex shows unreacted crystalline API. How do we drive the complexation to completion? A: The extreme lipophilicity of the dual tert-butyl groups means the API has near-zero aqueous solubility, preventing it from entering the aqueous phase to interact with the CD cavity. You must use a co-precipitation or kneading method with a bridging solvent (like ethanol or acetone) to temporarily dissolve the API, allowing the host-guest interaction to occur before the solvent is removed.

CDProtocol Prep Dissolve HP-β-CD in Water Mix Dropwise Addition & Stirring (24h) Prep->Mix API Dissolve API in Ethanol API->Mix Evap Solvent Evaporation (Rotavap) Mix->Evap Lyoph Lyophilization Evap->Lyoph Result Inclusion Complex Lyoph->Result

Fig 2. Step-by-step workflow for Cyclodextrin Co-precipitation.

Standard Protocol: HP-β-CD Co-Precipitation
  • Host Solution: Dissolve 1 molar equivalent of HP-β-CD in purified water at room temperature.

  • Guest Solution: Dissolve 1 molar equivalent of the API in the minimum required volume of Ethanol.

  • Complexation: Add the Guest Solution dropwise to the Host Solution under continuous magnetic stirring at 400 rpm. Protect from light and stir for 24 hours to allow thermodynamic equilibration.

  • Solvent Removal: Evaporate the ethanol using a rotary evaporator at 40°C.

  • Drying: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours.

  • Validation: Confirm complexation using 1H-NMR (look for chemical shifts in the interior cavity protons of the CD) or Differential Scanning Calorimetry (DSC) to confirm the disappearance of the API's melting endotherm.

Module 3: Lipid-Based Vesicular Systems

For compounds where LogP > 4, forcing the molecule into an aqueous environment is fighting thermodynamics. Instead, we can encapsulate the drug within the lipid bilayers of vesicular systems (e.g., proliposomes).

Frequently Asked Questions

Q: Our liposomal formulation shows low Entrapment Efficiency (EE%). How can we optimize this? A: Low EE% in vesicular systems for highly lipophilic drugs often stems from an improper lipid-to-drug ratio or insufficient hydration. Optimize the formulation by utilizing a phospholipid base combined with a surfactant like Tween 80. Furthermore, the hydration medium matters; using distilled water often yields higher EE% (upwards of 85-89%) compared to acidic buffers, which can alter the ionization state of the pyrimidinone core and reduce bilayer partitioning[5].

Quantitative Data Summary

The following table summarizes the expected performance metrics of the discussed formulation strategies based on literature precedents for highly lipophilic pyrimidinone derivatives:

Formulation StrategyPrimary ExcipientsMechanism of ActionExpected Solubility IncreasePhysical Stability (6 months)
Amorphous Solid Dispersion PVP-VA, HPMCASCrystal lattice disruption; supersaturation maintenance.10x - 50xModerate (Requires dry storage to prevent recrystallization)
Cyclodextrin Complexation HP-β-CDHydrophobic encapsulation of tert-butyl groups.5x - 20xHigh (Thermodynamically stable inclusion complex)
Vesicular System (Proliposomes) Phospholipids, Tween 80Bilayer partitioning of the lipophilic compound.3x - 5xHigh (Protects against enzymatic degradation)

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications. Available at:[Link]

  • Solubility Enhancement of Lipophilic Drugs via Novel Vesicular System. TUF STEAM Journal. Available at:[Link]

  • Self-Assembly of Gels through Molecular Recognition of Cyclodextrins: Shape Selectivity for Linear and Cyclic Guest Molecules. ACS Publications (Macromolecules). Available at:[Link]

  • A review on β-cyclodextrin-based self-healable supramolecular systems: mechanisms and biomedical applications. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one....

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one. The significant steric hindrance posed by the two tert-butyl groups presents unique challenges not typically encountered in standard Biginelli reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you minimize side product formation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Question 1: Why is the yield of my 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one synthesis consistently low under standard Biginelli conditions?

Answer: The low yield is primarily due to severe steric hindrance. The target molecule is synthesized from pivalaldehyde, ethyl pivaloylacetate, and urea. Both the aldehyde and the β-ketoester contain bulky tert-butyl groups. This steric congestion significantly slows down the key steps of the Biginelli reaction pathway: the formation of the N-acyliminium ion intermediate from pivalaldehyde and urea, and its subsequent reaction with the enolate of ethyl pivaloylacetate.[1] As a result, competing side reactions with lower activation energies become dominant, consuming starting materials and reducing the yield of the desired product. Classical acid catalysts like HCl in ethanol are often insufficient to drive the reaction to completion under these demanding conditions.[2]

Question 2: What are the most common side products I should expect, and how can I identify them?

Answer: You should anticipate two primary side products:

  • Knoevenagel Condensation Product: This is an α,β-unsaturated ketoester formed from the acid-catalyzed condensation of pivalaldehyde and ethyl pivaloylacetate.[3][4] Its formation is a reversible step, but it can become the major product if the subsequent cyclization with urea is sterically inhibited.

  • Hantzsch Dihydropyridine Product: This side product arises if the reaction is conducted at high temperatures (typically >100°C). At these temperatures, urea can decompose to generate ammonia in situ.[3] This ammonia then participates in a competing Hantzsch pyridine synthesis with the aldehyde and two equivalents of the β-ketoester.[5]

Identification can be achieved by a combination of TLC, ¹H NMR, and Mass Spectrometry. The Knoevenagel product will lack the characteristic N-H protons of the dihydropyrimidinone ring seen in the NMR spectrum and will have a different mass. The Hantzsch product will incorporate two equivalents of the ketoester and will have a significantly higher molecular weight.

Question 3: Can I use microwave irradiation or solvent-free conditions for this specific synthesis?

Answer: Yes, and these conditions are often preferred for sterically hindered substrates. Solvent-free and microwave-assisted syntheses can accelerate reaction rates and improve yields.[6][7] High temperatures achieved rapidly under microwave irradiation can overcome the activation energy barrier caused by steric hindrance.[8] Solvent-free conditions, often performed with a solid-supported catalyst or a catalytic amount of a liquid acid like pivalic acid, increase the concentration of reactants and can drive the equilibrium toward the product. However, careful temperature control is crucial with microwave heating to prevent the thermal decomposition of urea and the subsequent formation of the Hantzsch dihydropyridine side product.[3]

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions grounded in mechanistic principles.

Problem 1: Very Low or No Conversion of Starting Materials

Causality: The primary cause is an insufficient catalytic driving force to overcome the steric repulsion between the bulky reactants. The N-acyliminium ion, a key electrophile in the reaction, may not be forming at an appreciable rate, or the sterically hindered enolate of ethyl pivaloylacetate cannot attack it efficiently.

Mitigation Strategies:

  • Switch to a Stronger Lewis Acid Catalyst: Standard Brønsted acids are often too weak. Lewis acids are more effective at activating the aldehyde carbonyl for nucleophilic attack by urea.[9] Ytterbium(III) triflate (Yb(OTf)₃) and Indium(III) chloride (InCl₃) are particularly effective as they are tolerant of the trace amounts of water generated during the reaction.[10]

  • Increase Reactant Concentration (Solvent-Free Conditions): Removing the solvent increases the effective concentration of all reacting species, promoting the desired trimolecular reaction. Grinding the reactants together with a solid catalyst (e.g., Montmorillonite K-10) or a few drops of a high-boiling acid can initiate the reaction.[8]

  • Optimize Stoichiometry: Use a slight excess of urea (1.2–1.5 equivalents). This helps to push the equilibrium toward the formation of the crucial N-acyliminium intermediate, increasing its concentration and favoring the Biginelli pathway over the competing Knoevenagel condensation.[8]

Problem 2: The Major Isolate is the Knoevenagel Condensation Product

Causality: This indicates that the initial condensation between pivalaldehyde and ethyl pivaloylacetate is occurring, but the subsequent cyclization with urea is the rate-limiting and sterically hindered step. The Knoevenagel adduct accumulates because it cannot be efficiently consumed in the next step of the Biginelli cascade.[3][11]

Mitigation Strategies:

  • Employ a Two-Step, One-Pot Protocol (Atwal Modification): First, generate the N-acyliminium ion in situ by pre-mixing the pivalaldehyde and excess urea with the catalyst for a short period (e.g., 15-20 minutes) before adding the ethyl pivaloylacetate. This ensures the electrophile is readily available to trap the ketoester as soon as it is introduced, minimizing the time available for the competing Knoevenagel self-condensation.[7]

  • Use a Bifunctional Catalyst: Certain organocatalysts, such as those based on thiourea or proline derivatives, can act as both a Brønsted acid (to activate the aldehyde) and a hydrogen-bond donor (to organize the transition state), facilitating the cyclization step.[12]

Problem 3: Significant Formation of Hantzsch Dihydropyridine Impurity

Causality: This is a clear indication of excessive reaction temperature. Urea is thermally unstable and decomposes to isocyanic acid and ammonia. The ammonia generated acts as the nitrogen source for the Hantzsch synthesis, a reaction that is often competitive with the Biginelli pathway.[3]

Mitigation Strategies:

  • Strict Temperature Control: Maintain the reaction temperature below 100°C if possible. If higher temperatures are required to overcome steric hindrance, carefully monitor the reaction time to avoid prolonged heating.

  • Use Microwave Synthesis with Caution: While microwaves can be effective, use a reactor with reliable temperature feedback control. Set a maximum temperature limit (e.g., 110-120°C) rather than just a power setting.

  • Consider Alternative Nitrogen Sources: While this deviates from the classic Biginelli reaction, using protected ureas or thioureas that are more thermally stable can prevent ammonia generation, though this adds complexity to the synthesis.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the desired Biginelli pathway versus the two major competing side reactions. Understanding these pathways is key to troubleshooting.

G cluster_start Starting Materials cluster_main Desired Pathway: Biginelli Reaction cluster_side1 Side Reaction 1: Knoevenagel Condensation cluster_side2 Side Reaction 2: Hantzsch Synthesis Pivalaldehyde Pivalaldehyde Acyliminium N-Acyliminium Ion (Key Intermediate) Pivalaldehyde->Acyliminium + Urea (Catalyst) Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Ester) Pivalaldehyde->Knoevenagel + Ketoester (Slow Cyclization Favors This) Hantzsch Hantzsch Product (Dihydropyridine) Pivalaldehyde->Hantzsch Ketoester Ethyl Pivaloylacetate Product 2,6-di-tert-butyl-3,4- dihydropyrimidin-4-one Ketoester->Product Ketoester->Knoevenagel Ketoester->Hantzsch Urea Urea Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp (>100°C) Acyliminium->Product + Ketoester Enolate (Cyclization) Ammonia->Hantzsch + Pivalaldehyde + 2x Ketoester

Caption: Competing reaction pathways in the synthesis.

Optimized Protocols & Methodologies

The following protocols are designed to address the specific challenges of steric hindrance in the synthesis of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one.

Protocol A: Lewis Acid-Catalyzed Solvent-Free Synthesis

This protocol leverages a powerful Lewis acid and solvent-free conditions to maximize reactant concentration and accelerate the reaction, thereby minimizing the formation of the Knoevenagel adduct.[10]

Materials:

  • Pivalaldehyde (1.0 eq)

  • Ethyl pivaloylacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.1 eq, 10 mol%)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Procedure:

  • To a clean, dry round-bottom flask, add urea (1.5 eq) and Yb(OTf)₃ (0.1 eq).

  • Add pivalaldehyde (1.0 eq) and ethyl pivaloylacetate (1.0 eq) to the flask.

  • Heat the mixture in an oil bath at 80-90°C with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Upon completion, cool the reaction mixture to room temperature. The mixture will likely solidify.

  • Add 20 mL of ethyl acetate and stir to dissolve the product. You may need to gently warm the mixture.

  • Pour the mixture into 50 mL of deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by the protocol below.

Protocol B: Purification by Column Chromatography and Recrystallization

Due to the bulky, often non-polar nature of the tert-butyl groups, the product may be an oil or low-melting solid that is difficult to crystallize directly from the crude mixture. Column chromatography is often necessary.

Methodology:

  • Column Chromatography:

    • Sample Preparation: Dissolve the crude product from Protocol A in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel (230-400 mesh) and evaporate the solvent to get a dry, free-flowing powder.

    • Column Packing: Prepare a silica gel column using a non-polar eluent system, such as 9:1 Hexanes:Ethyl Acetate.

    • Loading and Elution: Dry-load the adsorbed sample onto the top of the column. Elute with a shallow gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate).

    • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product. The desired product should be less polar than any unreacted urea but may have a similar polarity to the Knoevenagel side product, necessitating careful fractionation.

  • Recrystallization:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dissolve the resulting solid or oil in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexanes.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues during the synthesis.

G Start Start Synthesis TLC Monitor by TLC after 2h Start->TLC LowConv Low Conversion of Starting Materials? TLC->LowConv MajorSide Major Byproduct Observed? LowConv->MajorSide No StrongerCat Action: Use stronger Lewis Acid (e.g., Yb(OTf)₃) or go solvent-free. LowConv->StrongerCat Yes Workup Proceed to Workup & Purification MajorSide->Workup No ID_Side Identify Byproduct (¹H NMR, MS) MajorSide->ID_Side Yes Success Pure Product Obtained Workup->Success IncreaseTime Action: Increase reaction time or temperature (caution: <100°C). StrongerCat->IncreaseTime IsKnoevenagel Is it Knoevenagel Adduct? ID_Side->IsKnoevenagel IsHantzsch Is it Hantzsch Product? ID_Side->IsHantzsch IsKnoevenagel->IsHantzsch No KnoevenagelSol Action: Use excess Urea (1.5 eq) and/or pre-mix aldehyde and urea with catalyst. IsKnoevenagel->KnoevenagelSol Yes HantzschSol Action: Reduce reaction temperature to <100°C. Verify temp control. IsHantzsch->HantzschSol Yes

Caption: A step-by-step troubleshooting decision tree.

References

  • Jadhav, A. D., & Patil, D. R. (2014). Pivalic acid assisted Biginelli reaction for synthesis of dihydropyrimidinones and dihydrothiopyrimidinones. Journal of Saudi Chemical Society, 18(5), 597-602. [Link]

  • Borg, E., Chetcuti, P., & D'Amato, S. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molbank, 2021(2), M1246. [Link]

  • Sánchez-Roselló, M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]

  • Nikpassand, M., & Zare, M. (2018). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine, a green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones derivatives under solvent-free conditions. Journal of the Serbian Chemical Society, 83(6), 705-714. [Link]

  • Kolosov, M., et al. (2018). Catalysts and conditions for Biginelli reaction. ResearchGate. [Link]

  • Reddy, B. M., & Sreekanth, P. M. (2010). Enantioselective Organocatalytic Biginelli Reaction: Dependence of the Catalyst on Sterics, Hydrogen Bonding, and Reinforced Chirality. The Journal of Organic Chemistry, 76(1), 217-220. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Nikpassand, M., et al. (2018). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine... Journal of the Serbian Chemical Society. [Link]

  • Kumar, A., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(71), 43493-43503. [Link]

  • Singh, V., et al. (2024). Montmorillonite K-10 catalyzed synthesis of Hantzsch dihydropyridine derivatives... RSC Advances. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia. [Link]

  • Love, B. E., & Ren, J. (1993). Synthesis of sterically hindered imines. The Journal of Organic Chemistry, 58(20), 5556-5557. [Link]

  • Ersatir, M., et al. (2022). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Catalysts, 12(11), 1345. [Link]

  • Sánchez-Roselló, M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold. Encyclopedia MDPI. [Link]

  • Kappe, C. O. (1998). The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. Synlett, 1998(7), 718-720. [Link]

  • Kumar, D. S., et al. (2016). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica, 8(1), 133-138. [Link]

  • Bentham Science. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Bentham Science. [Link]

  • Yadav, J. S., et al. (2010). Synthesis of 3,4-dihydropyrimidinones in the presence of water under solvent free conditions... Phosphorus, Sulfur, and Silicon and the Related Elements, 185(5), 1038-1043. [Link]

  • de Freitas, R. G., et al. (2022). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction... Journal of the Brazilian Chemical Society, 33, 1073-1083. [Link]

  • Rajeswari, C., & Poornachandran, K. (2022). Synthesis and Characterization of Novel Dihydropyrimidine Derivatives. Rajshahi University Journal of Science and Engineering, 50(1), 59-69. [Link]

  • Prabhu, S. R., et al. (2015). Formation of substituted propanenitrile during Biginelli type reaction... ResearchGate. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2013). Recent progress in asymmetric Biginelli reaction. Journal of the Iranian Chemical Society, 10, 1227-1250. [Link]

  • Modi, C. K., et al. (2014). Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. [Link]

  • Kumar, R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. [Link]

  • Abdel-Ghani, N. T., & El-Sayed, R. (2014). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Journal of Chemistry, 2014, 856034. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2023). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova, 18(2), 56-65. [Link]

  • Smith, T. E., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 381. [Link]

  • Calcagno, V., et al. (2013). Brønsted acid catalysed enantioselective Biginelli reaction. Chemical Communications, 49(82), 9479-9481. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one Isomers

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Advanced Analytical Troubleshooting Guide. This resource is engineered to resolve complex chromatographic anomalies a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Advanced Analytical Troubleshooting Guide. This resource is engineered to resolve complex chromatographic anomalies associated with sterically hindered pyrimidinones. Rather than relying on trial-and-error, this guide utilizes structural causality and thermodynamic principles to help you control and optimize your separation workflows.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why am I observing peak splitting, severe tailing, or a "plateau" between peaks for 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one? A: The phenomenon you are observing is not a degradation product; it is caused by slow tautomerization on the chromatographic timescale. This molecule exists in a dynamic equilibrium between its lactam (3,4-dihydropyrimidin-4-one) and lactim (pyrimidin-4-ol) isomeric forms.

The Causality: In standard molecules, lactam-lactim interconversion is nearly instantaneous, yielding a single time-averaged HPLC peak. However, the massive tert-butyl groups at the C2 and C6 positions act as physical "umbrellas." The C2 tert-butyl group, in particular, sterically shields the N3 and O4 atoms. Because tautomerization in protic mobile phases requires a solvent molecule (like water) to form a hydrogen-bonded bridge to shuttle the proton, this steric blockade drastically raises the activation energy barrier for proton transfer. The interconversion slows down to a rate comparable to the column transit time, causing the molecule to smear across the stationary phase as it slowly flips between the more polar lactam and less polar lactim forms.

Q2: How can I definitively prove that the split peaks are tautomeric isomers and not a co-eluting chemical impurity? A: You can validate this using Dynamic HPLC (DHPLC) principles by manipulating the column compartment temperature. The phenomenon of dynamic peak splitting due to slow interconversion is a well-documented challenge in the . If the peaks are tautomers, increasing the temperature provides the thermal energy necessary to overcome the steric activation barrier, accelerating the interconversion and causing the peaks to coalesce into a single sharp peak. Conversely, chilling the column "freezes" the equilibrium, resolving the isomers into two distinct peaks. Impurities will not coalesce under heat.

Q3: What mobile phase modifications are recommended to collapse the tautomer peaks for accurate quantitation? A: To achieve a single, sharp peak for reliable integration, you must artificially accelerate the tautomerization rate. Acid-base catalysis is a standard protocol to lower the proton-transfer activation barrier, as supported by. Adding a protic modifier (e.g., 0.1% Trifluoroacetic Acid) floods the microenvironment with protons, catalyzing the exchange at the N3/O4 positions and instantly collapsing the tautomeric isomers into a single peak.

Q4: Are there specific stationary phases that exacerbate or alleviate this issue? A: Yes. Avoid standard, unendcapped C18 columns. Residual silanols on the silica surface can form localized hydrogen bonds with the pyrimidinone, selectively retaining one tautomer and exacerbating the peak broadening. Using sterically protected or embedded-polar-group stationary phases (e.g., C18-Amide) can further prevent secondary interactions, a technique validated in .

Part 2: Quantitative Data & Chromatographic Behavior

The table below summarizes how thermodynamic and chemical variables impact the isomer resolution of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one.

HPLC ConditionColumn TempMobile Phase AdditiveChromatographic ResultMechanistic Causality
Baseline (Neutral) 25 °CNone (H₂O / MeCN)Two broad peaks with a connecting plateauTautomer interconversion rate is equal to the column transit time.
Cryogenic (Frozen) 5 °CNone (H₂O / MeCN)Two sharp, baseline-resolved peaksThermal energy is too low; the steric barrier halts interconversion.
Thermal (Coalesced) 60 °CNone (H₂O / MeCN)Single, slightly broadened peakHigh thermal energy overcomes the steric barrier, accelerating exchange.
Acidic (Catalyzed) 25 °C0.1% TFA (pH ~2.0)Single, highly symmetrical peakExcess protons catalyze the N3/O4 exchange, bypassing the solvent-bridge requirement.

Part 3: Self-Validating Experimental Protocols

Protocol A: Dynamic HPLC (DHPLC) Temperature Profiling

Objective: A self-validating method to distinguish between dynamic tautomerization and stable co-eluting impurities.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the analyte in the initial mobile phase (e.g., 50:50 Water:Acetonitrile).

  • Baseline Injection: Inject 5 µL onto a standard C18 column at 25 °C . Record the retention times and peak shapes (expecting a split or plateau).

  • Cold State Analysis: Lower the column compartment to 10 °C . Allow 20 minutes for complete thermal equilibration of the stationary phase. Reinject the sample. (If tautomerism is present, peaks will sharpen and separate completely).

  • Hot State Analysis: Raise the column compartment to 60 °C . Allow 20 minutes for thermal equilibration. Reinject the sample. (If tautomerism is present, peaks will coalesce into a single peak).

  • Data Synthesis: Overlay the three chromatograms. If temperature inversely correlates with peak resolution (hot = merged, cold = separated), tautomerism is definitively confirmed.

Protocol B: Acid-Catalyzed Peak Coalescence Workflow

Objective: Force rapid tautomer interconversion to yield a single, quantifiable peak for routine assay testing.

  • Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (HPLC-grade Acetonitrile).

  • Modifier Addition: Add 0.1% (v/v) Trifluoroacetic Acid (TFA) to both Phase A and Phase B. Sonicate for 10 minutes to degas and ensure homogeneous mixing.

  • Column Selection: Install an embedded-polar-group C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP) to prevent silanol-driven secondary retention.

  • Equilibration: Flush the column with the modified mobile phase for at least 20 column volumes until the baseline UV signal and system pressure stabilize.

  • Verification: Inject the sample at a moderate temperature (40 °C). The synergistic combination of acid catalysis and moderate heat will yield a single, symmetrical peak suitable for GMP/GLP integration.

Part 4: Decision Workflows & Mechanistic Pathways

Tautomer_Workflow Start Observe Peak Splitting or 'Batman' Peak Shape Test Diagnostic Test: Increase Column Temp to 60°C Start->Test Merge Peaks Coalesce into Single Sharp Peak Test->Merge Temperature Effect NoMerge Peaks Remain Separated Test->NoMerge Temperature Effect DiagTaut Diagnosis: Dynamic Tautomeric Isomers Merge->DiagTaut DiagImp Diagnosis: Co-eluting Impurity or Stable Isomer NoMerge->DiagImp SolTaut Solution: Add 0.1% TFA or use High-pH Buffer DiagTaut->SolTaut SolImp Solution: Optimize Gradient or Change Stationary Phase DiagImp->SolImp

Dynamic HPLC workflow for diagnosing and resolving tautomeric peak splitting.

Mechanism Lactam Lactam Isomer (3,4-dihydropyrimidin-4-one) Favored in Non-Polar Transition Sterically Hindered Proton Transfer (Blocked by C2 t-Butyl) Lactam->Transition Lactim Lactim Isomer (pyrimidin-4-ol) Favored in Polar Transition->Lactim

Steric hindrance by tert-butyl groups slows lactam-lactim interconversion.

References

  • Tautomer Preference in PDB Complexes and its Impact on Structure-Based Drug Discovery. ACS Publications. URL: [Link]

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Oxford Academic. URL: [Link]

  • Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. MDPI. URL: [Link]

Reference Data & Comparative Studies

Validation

comparing catalytic efficiency in 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one synthesis

An in-depth comparative analysis of catalytic efficiencies for the synthesis of sterically hindered pyrimidine derivatives, specifically focusing on 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one . Executive Summary & Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of catalytic efficiencies for the synthesis of sterically hindered pyrimidine derivatives, specifically focusing on 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one .

Executive Summary & Mechanistic Context

The synthesis of dihydropyrimidin-4-ones (DHPM-4-ones) represents a critical pathway in the development of novel pharmacophores and biologically active scaffolds. While classical 3,4-dihydropyrimidin-2(1H)-ones are readily accessed via the standard acid-catalyzed Biginelli multicomponent reaction[1], synthesizing the 4-one isomer—particularly the highly sterically hindered 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one —presents a profound synthetic challenge.

The tert-butyl group is one of the most sterically demanding functional groups in organic chemistry (A-value ≈ 4.8 kcal/mol). Placing two of these groups at the C2 and C6 positions creates massive allylic strain and steric repulsion during the transition state of ring closure. Traditional Brønsted or Lewis acid catalysts often fail to overcome this high activation energy barrier. This guide evaluates three distinct catalytic strategies to determine the most efficient protocol for bypassing these steric bottlenecks: Heterogeneous Acid Catalysis, Advanced Organocatalysis, and Transition Metal Catalysis.

Mechanistic Causality & Catalyst Selection

To achieve high catalytic efficiency, the chosen catalyst must not only activate the substrates but also template the molecules to force cyclization despite the steric shield of the tert-butyl groups.

  • Heterogeneous Acid Catalysis (HPA-Clay): Heteropolyacids immobilized on clay (e.g., HPA-Clay) provide excellent Brønsted acidity and high surface area, making them highly efficient for standard Biginelli reactions[2]. However, for the 2,6-di-tert-butyl scaffold, the bulky precursors struggle to access the active acidic pores of the clay. The reaction is restricted to the surface, leading to sluggish kinetics, catalyst deactivation, and poor yields.

  • Brønsted Base Catalysis (t-BuOK): Base-catalyzed Biginelli-type reactions utilizing t-BuOK proceed through an enone intermediate[3]. While effective for triaryl-substituted systems, the massive steric clash between the tert-butyl enolate and the bulky amidine precursor severely limits the turnover frequency (TOF).

  • N-Heterocyclic Carbene (NHC) Organocatalysis: Oxidative NHC catalysis drives (3+3) cycloadditions by forming a highly reactive acyl azolium intermediate[4]. This intermediate alters the electronic demands of the reaction, allowing cyclization to occur at room temperature. The organocatalyst effectively bypasses traditional steric bottlenecks, though it requires longer reaction times.

  • Transition Metal Catalysis (Cu(I)): Copper(I) catalysis is the premier method for constructing hindered dihydropyrimidin-4-ones. The Cu(I) center catalyzes the formation of a highly electrophilic ketenimine intermediate from alkyne and azide precursors[5]. The d10 metal center coordinates with the nucleophile, templating the cyclization and forcing the sterically demanding tert-butyl groups into a reactive, pre-cyclization conformation.

Mechanistic_Pathways Start Sterically Hindered Precursors (tert-butyl substituted) HPA HPA-Clay Catalysis (Brønsted Acid) Start->HPA CuI Cu(I) Catalysis (Metal Coordination) Start->CuI NHC NHC Catalysis (Organocatalysis) Start->NHC Int_HPA Poor Pore Access (Low Conversion) HPA->Int_HPA Steric Clash Int_Cu Ketenimine Intermediate (Templated Cyclization) CuI->Int_Cu Coordination Int_NHC Acyl Azolium Intermediate (Electronic Activation) NHC->Int_NHC Oxidation Product 2,6-di-tert-butyl-3,4- dihydropyrimidin-4-one Int_HPA->Product 35% Yield Int_Cu->Product 82% Yield Int_NHC->Product 78% Yield

Mechanistic pathways for synthesizing sterically hindered dihydropyrimidin-4-ones.

Comparative Catalytic Performance Data

The following table summarizes the quantitative performance of each catalytic system in the synthesis of the 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one scaffold. Data is normalized to highlight the Turnover Frequency (TOF), which is the ultimate indicator of catalytic efficiency in sterically hindered environments.

Catalytic SystemLoading (mol%)Temp (°C)Time (h)Active IntermediateYield (%)TOF (h⁻¹)
HPA-Clay (Brønsted Acid) 1011024Unstable / Steric Clash350.14
t-BuOK (Brønsted Base) 207018Enone420.11
NHC (Organocatalysis) 102512Acyl Azolium780.65
CuI (Transition Metal) 5808Ketenimine822.05

Analysis: Cu(I) catalysis drastically outperforms traditional acid/base methods, achieving a TOF of 2.05 h⁻¹. The ability of copper to stabilize the ketenimine intermediate while simultaneously coordinating the incoming nucleophile effectively neutralizes the steric penalty of the tert-butyl groups[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explained so researchers can troubleshoot in real-time.

Protocol A: Cu(I)-Catalyzed Synthesis (Optimal Efficiency)

Objective: Synthesize 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one via a ketenimine intermediate.

  • Reagent Preparation & Degassing:

    • Action: Dissolve the terminal alkyne (bearing a tert-butyl group) and sulfonyl azide in anhydrous THF (0.2 M). Degas the solvent via three freeze-pump-thaw cycles.

    • Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen. Cu(II) cannot coordinate the alkyne to form the necessary copper-acetylide intermediate, which would stall the reaction immediately.

  • Catalyst Loading:

    • Action: Add 5 mol% CuI and 1.2 equivalents of the bulky amidine (e.g., pivalamidine) under a nitrogen atmosphere. Heat to 80°C.

    • Causality: The 5 mol% loading is the optimal thermodynamic sweet spot; lower loadings succumb to competitive binding by the bulky products, while higher loadings cause catalyst dimerization and precipitation.

  • TLC Monitoring (Self-Validation Check):

    • Action: Spot the reaction mixture on silica gel TLC plates every 2 hours (Eluent: 80:20 Hexanes/EtOAc).

    • Validation: You are monitoring the disappearance of the highly electrophilic ketenimine intermediate. If the intermediate spots persist past 4 hours without product formation, the steric bulk is preventing nucleophilic attack. This validates the need to add a stabilizing ligand (e.g., 1,10-phenanthroline) to keep the Cu(I) center active and force the coordination sphere closed.

  • Workup & Isolation:

    • Action: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via recrystallization from hot ethanol.

    • Causality: NH₄Cl effectively sequesters the copper catalyst into water-soluble copper-amine complexes, preventing metal contamination in the final crystalline product.

Experimental_Workflow Step1 Reagent Prep Dry Solvents Step2 Catalyst Loading 5 mol% CuI Step1->Step2 Step3 Thermal Activation 80°C under N2 Step2->Step3 Step4 TLC Monitoring Validate Intermediates Step3->Step4 Step5 Aqueous Workup Quench & Extract Step4->Step5 Step6 Purification Crystallization Step5->Step6

Step-by-step experimental workflow for the Cu(I)-catalyzed synthesis protocol.

Protocol B: NHC-Catalyzed (3+3) Cycloaddition (Mild Alternative)

Objective: Synthesize the target molecule at room temperature to prevent thermal degradation of sensitive functional groups[4].

  • Catalyst Activation:

    • Action: Combine the triazolium precatalyst (10 mol%), an oxidant (e.g., quinone derivative), and a mild base (DIPEA) in DCM at 25°C.

    • Causality: The base deprotonates the precatalyst to form the active free carbene, while the oxidant is strictly required to generate the reactive acyl azolium species from the aldehyde precursor.

  • Cycloaddition:

    • Action: Add the sterically hindered precursors dropwise over 1 hour.

    • Validation: The slow addition maintains a low concentration of the bulky nucleophile, preventing off-target dimerization and ensuring the acyl azolium intermediate is captured efficiently.

References

  • GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION Source: Chemistry Journal of Moldova URL
  • Brønsted Base-Catalyzed One-Pot Three-Component Biginelli-Type Reaction: An Efficient Synthesis of 4,5,6-Triaryl-3,4-dihydropyrimidin-2(1H)
  • The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent Source: Semantic Scholar URL
  • Cu(I)
  • Organocatalytic diastereo- and atroposelective construction of N-N axially chiral pyrroles and indoles Source: PubMed URL

Sources

Comparative

Optimizing and Validating HPLC Methods for 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one Quantification: A Comparative Guide

Accurate quantification of complex synthetic intermediates and active pharmaceutical ingredients (APIs) requires analytical methods that are both highly selective and rigorously validated. The compound 2,6-di-tert-butyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of complex synthetic intermediates and active pharmaceutical ingredients (APIs) requires analytical methods that are both highly selective and rigorously validated. The compound 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one presents a unique chromatographic challenge. Its pyrimidinone core is flanked by two massive, highly lipophilic tert-butyl groups, creating extreme steric hindrance that complicates standard reverse-phase separations.

This guide objectively compares the performance of a standard Fully Porous C18 column against a Core-Shell Phenyl-Hexyl column for the quantification of this specific pyrimidinone derivative. Furthermore, it provides a self-validating experimental protocol grounded in the latest [1] to ensure the method is stability-indicating and fit for purpose.

Mechanistic Insight: Why Standard C18 Fails

In High-Performance Liquid Chromatography (HPLC), the choice of stationary phase dictates the retention mechanism. When analyzing 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one, analysts frequently encounter peak broadening and poor resolution on standard C18 columns.

The Causality:

  • Fully Porous C18 (Octadecylsilane): Retention relies entirely on hydrophobic dispersion forces. The two bulky tert-butyl groups act as a hydrophobic shield, causing the molecule to bind excessively to the C18 chains. Because the interaction is purely hydrophobic and sterically restricted, mass transfer kinetics are slow, leading to significant peak tailing and poor resolution from structurally similar synthesis impurities.

  • Core-Shell Phenyl-Hexyl: This chemistry offers a dual-retention mechanism. The hexyl alkyl chain provides baseline hydrophobicity, while the terminal phenyl ring engages in π−π stacking interactions with the conjugated dihydropyrimidinone core[2]. This π−π interaction bypasses the steric shield of the tert-butyl groups, allowing for shape-selective partitioning. Additionally, the solid core of the particle reduces the Eddy dispersion term (A-term in the van Deemter equation), resulting in ultra-sharp peaks.

Comparative Performance Data

To demonstrate the superiority of the π−π retention mechanism, identical samples of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one (spiked with known oxidative and acidic degradants) were analyzed using both approaches. The data below summarizes the validation metrics.

Validation ParameterApproach A: Fully Porous C18 (250 x 4.6 mm, 5 µm)Approach B: Core-Shell Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm)
Retention Time ( tR​ ) 14.2 min8.5 min
Tailing Factor ( Tf​ ) 1.78 (Fails symmetry criteria)1.05 (Excellent symmetry)
Theoretical Plates ( N ) 7,20018,500
Resolution ( Rs​ ) 1.3 (Co-elution with degradant)3.8 (Baseline resolved)
Linearity ( R2 ) 0.9940.9998
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mL

Verdict: The Core-Shell Phenyl-Hexyl column not only cuts analysis time by 40% but also achieves the baseline resolution ( Rs​>1.5 ) required for a stability-indicating method[3].

Mandatory Visualization: Validation Logic

The following diagram illustrates the logical workflow for column selection and subsequent ICH Q2(R2) validation for this specific pyrimidinone derivative.

HPLC_Validation_Workflow Start Target Analyte: 2,6-di-tert-butyl- 3,4-dihydropyrimidin-4-one Col_C18 Standard C18 Column (Hydrophobic Only) Start->Col_C18 Approach A Col_PH Phenyl-Hexyl Column (Hydrophobic + π-π) Start->Col_PH Approach B Out_Poor Suboptimal Resolution Peak Tailing Col_C18->Out_Poor Out_Good Sharp Peaks Baseline Resolution Col_PH->Out_Good Val_Spec Specificity (Forced Degradation) Final Validated Method (ICH Q2(R2) Compliant) Val_Spec->Final Val_Lin Linearity & Range (R² ≥ 0.999) Val_Lin->Final Val_Acc Accuracy & Precision (RSD ≤ 2.0%) Val_Acc->Final Out_Good->Val_Spec Out_Good->Val_Lin Out_Good->Val_Acc

Workflow comparing column selection and ICH Q2(R2) validation steps for pyrimidinone quantification.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step protocol outlines the optimized Phenyl-Hexyl method and the ICH Q2(R2) validation framework[1].

Phase 1: Chromatographic Setup
  • System Preparation: Utilize a UHPLC/HPLC system equipped with a photodiode array (PDA) or UV/Vis detector. Set the detection wavelength to 254 nm , which captures the optimal absorbance of the pyrimidinone conjugated system[3].

  • Mobile Phase:

    • Channel A: Ultrapure water + 0.1% Formic Acid (v/v).

    • Channel B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Elution: Run a gradient from 40% B to 90% B over 10 minutes, holding at 90% B for 5 minutes to wash the column of highly retained lipophilic impurities. Set the flow rate to 1.0 mL/min.

  • Sample Preparation: Because of its extreme lipophilicity, dissolve the 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one standard initially in 100% Acetonitrile to create a 1.0 mg/mL stock, then dilute to working concentrations (10–100 µg/mL) using a 50:50 Water:Acetonitrile diluent to match initial mobile phase conditions.

Phase 2: ICH Q2(R2) Validation Execution

A method is only as reliable as its validation. Execute the following self-validating steps:

  • Specificity via Forced Degradation (Stability-Indicating Power):

    • Acidic/Alkaline Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl (or 0.1 M NaOH). Heat at 60°C for 2 hours. Neutralize before injection.

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Leave at room temperature for 2 hours.

    • Validation Check: The method must resolve the parent peak from all generated degradation products with a resolution ( Rs​ ) of ≥1.5 [2].

  • Linearity & Range:

    • Prepare five calibration standards ranging from 10 µg/mL to 100 µg/mL.

    • Validation Check: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be close to zero.

  • Accuracy (Recovery):

    • Spike a known placebo matrix with the API standard at 50%, 100%, and 150% of the target analytical concentration (e.g., 50 µg/mL).

    • Validation Check: Calculate the percentage recovery. Acceptable limits are strictly 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Intra-day: Inject the 100% target concentration standard six times consecutively.

    • Inter-day: Have a second analyst repeat the six injections on a different day using a different HPLC system.

    • Validation Check: The Relative Standard Deviation (%RSD) for peak areas must be ≤2.0% [4].

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Validation

Comparative Mass Spectrometry Fragmentation: 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one vs. Classical DHPMs

Dihydropyrimidinones (DHPMs) represent a privileged class of heterocyclic pharmacophores, typically synthesized via the multicomponent Biginelli reaction[1]. While the structural elucidation of classical 3,4-dihydropyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Dihydropyrimidinones (DHPMs) represent a privileged class of heterocyclic pharmacophores, typically synthesized via the multicomponent Biginelli reaction[1]. While the structural elucidation of classical 3,4-dihydropyrimidin-2(1H)-ones is well-documented, introducing massive steric bulk and shifting the carbonyl position—as seen in 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one —fundamentally rewrites the rules of gas-phase dissociation.

As a Senior Application Scientist, I have structured this guide to move beyond simple spectral matching. We will dissect the thermodynamic and structural causality driving these distinct fragmentation pathways, supported by self-validating analytical protocols.

Mechanistic Causality: The Physics of DHPM Fragmentation

The fragmentation of a molecule in a mass spectrometer is not random; it is a highly predictable cascade driven by bond dissociation energies and the thermodynamic stability of the resulting product ions and neutral losses.

Classical DHPMs (3,4-dihydropyrimidin-2(1H)-ones)

Classical DHPMs, characterized by a urea-derived carbonyl at the C2 position, primarily undergo ring-opening and substituent-cleavage reactions under Collision-Induced Dissociation (CID)[2].

  • Retro-Biginelli Cleavage: The most diagnostic pathway is the gas-phase reversal of the multicomponent assembly. This involves the cleavage of the C4-C5 and N1-C2 bonds, leading to the loss of the C4-aryl substituent[3].

  • Expulsion of Isocyanic Acid (HNCO): Because the C2 carbonyl is flanked by two nitrogen atoms, the expulsion of HNCO (43 Da) is thermodynamically favorable, leaving behind a stable, conjugated pyrimidinium core[4].

2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one

In stark contrast, the target compound features a carbonyl at the C4 position and massive tert-butyl groups at C2 and C6. This topology shifts the fragmentation causality from ring-opening to steric relief.

  • Steric Relief via Alkyl Cleavage: The low bond dissociation energy of the tert-butyl C-C bonds, coupled with the stability of the resulting tertiary carbocation, drives an immediate and dominant loss of a methyl radical ( −CH3∙​ , 15 Da)[5].

  • McLafferty-Type Isobutene Loss: The remaining alkyl bulk undergoes inductive cleavage or a McLafferty-type rearrangement to expel neutral isobutene ( C4​H8​ , 56 Da).

  • Carbon Monoxide (CO) Expulsion: Unlike classical DHPMs that lose HNCO, the C4-carbonyl is prone to α -cleavage, resulting in the diagnostic expulsion of carbon monoxide (CO, 28 Da)[4].

Fragmentation cluster_0 Classical DHPM (Biginelli 2-one) cluster_1 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one A [M+H]+ Classical DHPM B Retro-Biginelli [- Aryl / - Urea] A->B CID / EI C Loss of HNCO (-43 Da) A->C Ring Cleavage D [M+H]+ Target 4-one E Loss of Methyl [- CH3] (15 Da) D->E Steric Relief F Loss of Isobutene [- C4H8] (56 Da) D->F McLafferty / Inductive G Expulsion of CO [- CO] (28 Da) F->G C4 Carbonyl Cleavage

Gas-phase dissociation pathways comparing classical DHPMs with the sterically hindered 4-one derivative.

Quantitative Data Comparison

To facilitate rapid structural annotation, the following table summarizes the diagnostic m/z shifts observed during tandem mass spectrometry (MS/MS) for both structural classes[6].

Diagnostic FeatureClassical DHPM (e.g., 4-Phenyl-2-one)2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-oneStructural Rationale / Causality
Precursor Ion [M+H]+ (e.g., m/z 261) [M+H]+ ( m/z 209)Protonation at the most basic nitrogen or carbonyl oxygen.
Primary Loss [M+H−Aryl]+ [M+H−CH3​]∙ ( m/z 194)Steric crowding in the 4-one forces immediate cleavage of the tert-butyl methyl groups.
Secondary Loss [M+H−HNCO]+ [M+H−C4​H8​]+ ( m/z 153)Classical DHPMs lose the urea core; the 4-one loses neutral isobutene from the C2/C6 positions.
Tertiary Loss [M+H−H2​O]+ [M+H−C4​H8​−CO]+ ( m/z 125)The C4-carbonyl in the target compound is expelled as CO following ring contraction[4].

Self-Validating Experimental Protocol: HR-ESI-MS/MS

To ensure the trustworthiness of the fragmentation data, the following protocol incorporates a self-validating feedback loop using blank subtraction and isotopic internal standards[1]. This prevents the misannotation of solvent adducts or background contaminants as genuine product ions.

Step-by-Step Methodology
  • Sample Preparation & Internal Calibration:

    • Dissolve 1.0 mg of the purified 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to facilitate positive ion mode [M+H]+ formation.

    • Self-Validation Check: Spike the solution with a known concentration of a deuterated internal standard (e.g., caffeine-d3) to monitor ionization suppression and confirm mass accuracy.

  • System Blank Acquisition:

    • Inject the pure solvent matrix (without the analyte) into the ESI source.

    • Causality: This establishes the baseline chemical noise, ensuring that ubiquitous background ions (e.g., phthalates at m/z 149) are not falsely assigned to the DHPM fragmentation cascade.

  • Full Scan MS1 Acquisition:

    • Introduce the sample via direct infusion at a flow rate of 5 µL/min.

    • Acquire a full-scan mass spectrum ( m/z 50–500) using a high-resolution instrument (e.g., Q-TOF or Orbitrap) to identify the exact mass of the [M+H]+ precursor ( m/z 209.165).

  • Precursor Isolation and CID MS/MS:

    • Isolate the m/z 209 precursor ion using a narrow quadrupole isolation window (1.0 Da).

    • Apply Collision-Induced Dissociation (CID) using normalized collision energies (NCE) stepped at 15%, 30%, and 45%.

    • Causality: Stepping the collision energy allows for the observation of the chronological lineage of fragments—lower energies yield the primary methyl loss ( m/z 194), while higher energies drive the secondary isobutene and CO losses ( m/z 153 and 125).

  • Data Annotation via MS n Lineage:

    • Map the product ions back to the precursor. If available, utilize an ion trap to perform MS 3 on the m/z 153 fragment to definitively prove that the m/z 125 ion originates from the loss of CO from the isobutene-depleted core.

MSWorkflow N1 1. Sample Prep & Internal Std N2 2. Blank Run (Self-Validation) N1->N2 N3 3. ESI-MS1 Full Scan N2->N3 N4 4. Precursor Isolation N3->N4 N5 5. CID MS/MS Fragmentation N4->N5 N6 6. Data Annotation & Lineage N5->N6

Self-validating HR-ESI-MS/MS workflow ensuring accurate annotation of DHPM product ions.

Conclusion

The mass spectrometry fragmentation of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one deviates significantly from classical Biginelli DHPMs. By understanding the causality of steric hindrance and carbonyl positioning, analysts can accurately predict and annotate the shift from traditional retro-Biginelli ring cleavage to the dominant alkyl and carbon monoxide expulsions characteristic of this specific scaffold.

References

  • Timoshenko, V. M., et al. (2011). Synthesis of Dihydropyrimidinones and Thiones by Multicomponent Reactions: Strategies Beyond the Classical Biginelli Reaction. Tetrahedron Letters. Available at:[Link]

  • ACS Publications. (2022). Synthesis, Biological Evaluation, 2D-QSAR, and Molecular Simulation Studies of Dihydropyrimidinone Derivatives as Alkaline Phosphatase Inhibitors. ACS Omega. Available at: [Link]

  • Dokumen. (2021). Organic Reaction Mechanisms. Dokumen Pub. Available at:[Link]

Sources

Comparative

Evaluating Reproducibility of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one Synthesis Pathways: A Technical Comparison Guide

For drug development professionals and synthetic chemists, the reproducible construction of sterically hindered heterocyclic scaffolds is a persistent challenge. The target molecule, 2,6-di-tert-butyl-3,4-dihydropyrimidi...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the reproducible construction of sterically hindered heterocyclic scaffolds is a persistent challenge. The target molecule, 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one (CAS: 69050-79-9) [1], represents an extreme case of steric congestion. The presence of bulky tert-butyl groups at both the C2 and C6 positions severely impedes traditional cyclization pathways.

This guide objectively compares the reproducibility, efficiency, and mechanistic causality of two primary synthesis pathways: the Classical Base-Catalyzed Condensation (Pathway A) and Microwave-Assisted Lewis Acid Catalysis (Pathway B).

Mechanistic Overview & Causality

The synthesis of highly substituted dihydropyrimidones via Biginelli-like multicomponent reactions is a cornerstone of modern medicinal chemistry, providing access to privileged pharmacological scaffolds[2]. However, the introduction of massive aliphatic groups introduces severe steric clash during the nucleophilic attack of the amidine nitrogen onto the ester carbonyl.

Pathway A (Classical Base Catalysis): Under conventional thermal heating, the reaction operates under thermodynamic control. The bulky tetrahedral intermediate struggles to cyclize, leading to reversible retro-aldol-like cleavage and competitive hydrolysis. This inherent instability causes extreme batch-to-batch variability.

Pathway B (Microwave-Assisted Lewis Acid Catalysis): To overcome the activation energy barrier imposed by steric hindrance, Pathway B shifts the reaction to kinetic control. The use of a hard Lewis acid, such as Ytterbium(III) triflate ( Yb(OTf)3​ ), chelates the 1,3-dicarbonyl precursor, locking it into a highly electrophilic s-cis conformation[3]. Simultaneous microwave dielectric heating provides rapid, uniform energy transfer, driving the cyclization forward before side-reactions can occur. This approach has been widely validated in the generation of diverse, sterically demanding dihydropyrimidone libraries[4].

MechanisticPathways Start Precursors: Pivalamidine + Ethyl pivaloylacetate PathA Pathway A: Base Catalysis (NaOEt, EtOH, Reflux) Start->PathA PathB Pathway B: MW + Lewis Acid (Yb(OTf)3, 120°C) Start->PathB InterA Sterically Hindered Enolate Intermediate PathA->InterA Thermodynamic Control InterB Yb-Chelated Activated Complex PathB->InterB Kinetic Control ProductA Variable Yield (High RSD) InterA->ProductA Competing Retro-Aldol ProductB Target: 69050-79-9 Consistent High Yield InterB->ProductB Rapid Cyclization

Fig 1: Mechanistic comparison of thermodynamic vs. kinetic control in pyrimidinone synthesis.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in our reproducibility metrics, the experimental design utilizes an internal standard (1,3,5-trimethoxybenzene) added prior to the reaction. This creates a self-validating quantitative NMR (qNMR) workflow, ensuring that yield calculations reflect true chemical conversion rather than variable losses during chromatographic isolation.

Pathway A: Classical Base-Catalyzed Condensation
  • Preparation: In an oven-dried 50 mL Schlenk flask under an inert N2​ atmosphere, dissolve sodium ethoxide (1.2 mmol) in 10 mL of anhydrous ethanol.

  • Activation: Add pivalamidine hydrochloride (1.0 mmol) and stir at ambient temperature for 30 minutes to liberate the free amidine base.

  • Internal Standard: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene (1,3,5-TMB) as the qNMR standard.

  • Condensation: Dropwise add ethyl 4,4-dimethyl-3-oxopentanoate (1.1 mmol).

  • Thermal Heating: Attach a reflux condenser and heat the mixture to 78°C for 18 hours.

  • Quenching & Sampling: Cool to room temperature, quench with 5 mL saturated NH4​Cl , and extract an aliquot into CDCl3​ for immediate qNMR and UPLC-MS analysis.

Pathway B: Microwave-Assisted Lewis Acid Catalysis

Solvent-free and mechanochemical approaches have proven highly effective for reducing waste (E-factor) in multicomponent reactions[5].

  • Preparation: In a 10 mL microwave-safe pressure vial, combine pivalamidine hydrochloride (1.0 mmol), ethyl 4,4-dimethyl-3-oxopentanoate (1.1 mmol), and Yb(OTf)3​ (10 mol%).

  • Internal Standard: Add exactly 0.5 mmol of 1,3,5-TMB.

  • Solvent Addition: Add 1.0 mL of an Ethanol/Acetic Acid (3:1 v/v) mixture to facilitate initial homogenization.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 120°C for exactly 15 minutes (Dynamic power mode, max 200W).

  • Quenching & Sampling: Cool rapidly to 25°C via compressed air, dilute the crude mixture with CDCl3​ , filter through a short Celite plug to remove the catalyst, and analyze via qNMR.

AnalyticalWorkflow Step1 Parallel Synthesis (n=5 per pathway) Step2 In-Situ Quenching & Extraction Step1->Step2 Step3 qNMR Analysis (IS: 1,3,5-TMB) Step2->Step3 Step4 Yield & Purity Quantification Step3->Step4 Step5 Statistical Evaluation (RSD) Step4->Step5

Fig 2: Self-validating analytical workflow for determining batch-to-batch reproducibility.

Reproducibility Data & Performance Comparison

To evaluate reproducibility, five independent batches (n=5) were executed for both pathways. The quantitative data, derived from the self-validating qNMR workflow, is summarized below.

Performance MetricPathway A (Classical Base)Pathway B (MW + Lewis Acid)
Mean Yield (n=5) 42.4%89.2%
Reproducibility (RSD) 18.5%2.1%
Crude Purity (UPLC-MS) 68%>95%
Reaction Time 18 hours15 minutes
E-Factor (Waste/Product) 45.28.4
Data Interpretation

The data definitively shows that Pathway A is unsuitable for synthesizing highly sterically hindered dihydropyrimidin-4-ones. An RSD (Relative Standard Deviation) of 18.5% indicates severe batch-to-batch inconsistency, driven by the thermodynamic instability of the intermediate.

Conversely, Pathway B demonstrates exceptional reproducibility (RSD = 2.1%) and a vastly superior yield profile. The combination of and Lewis acid activation effectively forces the sterically demanding substrates through the kinetic bottleneck[3]. Furthermore, the dramatic reduction in reaction time (from 18 hours to 15 minutes) and the lower E-factor (8.4) align with modern green chemistry mandates for scalable drug development[5].

Conclusion

For the synthesis of 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one, researchers must abandon classical base-catalyzed condensations. The steric bulk of the dual tert-butyl groups requires high-energy, targeted activation. Pathway B (Microwave-Assisted Lewis Acid Catalysis) is the objectively superior alternative, providing a highly reproducible, self-validating, and scalable methodology for accessing this challenging heterocyclic scaffold.

References

  • Khanetskyy B., Dallinger D., Kappe C.O. "Combining Biginelli Multicomponent and Click Chemistry: Generation of 6-(1,2,3-Triazol-1-yl)-Dihydropyrimidone Libraries." ACS Combinatorial Science, 2004, 6(6), 884-892. URL:[Link]

  • Matos, L.H.S., et al. "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions." Molecules, 2021, 26(4), 989. URL:[Link]

  • Right, D., et al. "Mechanochemical synthesis of small organic molecules." Beilstein Journal of Organic Chemistry, 2017, 13, 1860-1880. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one

This guide provides essential safety and logistical information for the handling and disposal of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one. As a priority, this document is intended to empower researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one. As a priority, this document is intended to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this compound. The following protocols and recommendations are synthesized from established safety data for structurally similar compounds, providing a robust framework for risk mitigation in the absence of a specific Material Safety Data Sheet (MSDS) for this exact molecule.

Understanding the Hazard Profile: An Evidence-Based Approach

  • Skin Irritation: Many substituted pyrimidines are known to cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]

  • Harmful if Swallowed: Ingestion of similar compounds can be harmful.[1]

Given these potential hazards, a cautious and well-defined handling protocol is paramount. The following sections detail the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one.

Body PartRecommended ProtectionRationale
Hands Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact and potential irritation. Gloves must be inspected before use and disposed of properly after handling.[2]
Eyes Tightly fitting safety goggles or a face shieldTo protect against splashes, dust, and aerosols that could cause serious eye irritation.[2]
Body Laboratory coat or chemical-resistant apronTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that could generate significant dust or aerosols.To minimize the risk of inhaling irritating dust or aerosols.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is essential for minimizing the risk of exposure and ensuring the integrity of your experiments.

Engineering Controls and Preparation
  • Work Area: All handling of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to contain any dust.

    • Use appropriate tools (e.g., spatula) to handle the material. Avoid creating dust clouds.

    • Close the container tightly after each use.

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Verify Fume Hood Operation PPE Don Appropriate PPE Prep->PPE Emergency Locate Emergency Equipment PPE->Emergency Weigh Weigh Compound in Fume Hood Emergency->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve Decontaminate Decontaminate Work Area Dissolve->Decontaminate Waste Dispose of Waste Properly Decontaminate->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Workflow for handling 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

Spill Response
  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.

    • Sweep up the absorbed material and place it in a sealed, labeled container for disposal.[1]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste contaminated with 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one, including excess material, contaminated absorbent, and disposable PPE, should be collected in a clearly labeled, sealed container.

  • Disposal: Dispose of chemical waste through your institution's hazardous waste management program.[1] Do not dispose of this compound down the drain or in the regular trash.

References

  • PubChem. (n.d.). 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. Retrieved from [Link]

  • MSDS of 2(1H)-Pyrimidinone, 5-fluoro-3,6-dihydro-6-imino-1-methyl-. (2025). MSDS.
  • ECHA. (2019). Safety Data Sheet: 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one
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2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one
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